Product packaging for Hexavinyldisiloxane(Cat. No.:CAS No. 75144-60-4)

Hexavinyldisiloxane

Cat. No.: B1588441
CAS No.: 75144-60-4
M. Wt: 234.44 g/mol
InChI Key: IGJPWUZGPMLVDT-UHFFFAOYSA-N
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Description

Hexavinyldisiloxane is a key organosilicon compound that serves as a fundamental building block and crosslinking agent in advanced materials research. Its molecular structure, featuring two reactive vinyl groups, allows it to participate in hydrosilylation and other addition reactions, enabling the formation of stable, crosslinked networks in silicone polymers. This property is essential for developing and curing heat-resistant silicone elastomers, rubbers, and resins with enhanced mechanical properties . In the field of organic synthesis and pharmaceuticals, its role as a versatile reagent and protecting group is well-recognized among similar disiloxanes . Beyond synthesis, this compound is a valuable precursor in material science, particularly in plasma-enhanced chemical vapor deposition (PECVD) processes. In these applications, it can be used to create thin polymerized films with specific surface properties, building on the established use of siloxanes in creating hydrophobic and functional coatings . This compound is characterized by its high reactivity and purity, which are critical parameters for ensuring reproducibility in experimental results and the performance of final products. This product is intended for research and development purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18OSi2 B1588441 Hexavinyldisiloxane CAS No. 75144-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(ethenyl)-tris(ethenyl)silyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJPWUZGPMLVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)O[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430806
Record name HEXAVINYLDISILOXANE
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Molecular Weight

234.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75144-60-4
Record name 1,1,1,3,3,3-Hexaethenyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75144-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HEXAVINYLDISILOXANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hexavinyldisiloxane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, synthesis, and potential applications of hexavinyldisiloxane, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organosilicon compound characterized by a disiloxane backbone with six vinyl groups attached to the silicon atoms. This unique structure imparts a high degree of reactivity, making it a valuable precursor and crosslinking agent in polymer chemistry and materials science. While its primary applications have been in the realm of advanced materials, the biocompatibility and tunable properties of siloxane-based polymers have generated interest in their potential use in biomedical and pharmaceutical research. This guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive synthesis protocols, and an exploration of its current and potential future applications relevant to the scientific research community.

Chemical Structure and Identifiers

The fundamental structure of this compound consists of two silicon atoms linked by an oxygen atom, with three vinyl (-CH=CH2) groups bonded to each silicon atom.

Chemical Identifiers:

  • IUPAC Name: 1,1,1,3,3,3-Hexavinyldisiloxane

  • CAS Number: 75144-60-4[1]

  • Molecular Formula: C₁₂H₁₈OSi₂[1]

  • SMILES String: C=C--INVALID-LINK--(C=C)O--INVALID-LINK--(C=C)C=C

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported boiling point values in the literature, which may be attributed to different experimental conditions or purities of the samples.

PropertyValueSource(s)
Molecular Weight 234.44 g/mol [1]
Appearance Colorless liquid
Boiling Point 115 °C (at 20 mmHg) / 207.8 °C (at 760 mmHg)[2]
Density 0.84 g/cm³
Refractive Index 1.4667
Solubility Information not widely available, but expected to be soluble in common organic solvents.
Melting Point Data not readily available in the literature.

Synthesis of this compound

This compound can be synthesized through several routes. Two prominent methods are detailed below, both of which have been reported to produce the compound with high yields.

Synthesis from Tetravinylsilane

One effective method involves the treatment of a tetravinylsilane solution with concentrated sulfuric acid, followed by hydrolysis. This process can yield up to 80% this compound.

Reaction Scheme:

(CH₂=CH)₄Si + H₂SO₄ → (CH₂=CH)₃SiOSO₃H + CH₂=CH₂ 2(CH₂=CH)₃SiOSO₃H + H₂O → [(CH₂=CH)₃Si]₂O + 2H₂SO₄

Experimental Protocol:

A detailed experimental protocol for this synthesis route is outlined below.

G cluster_reagents Starting Materials cluster_process Reaction & Hydrolysis cluster_purification Purification A Tetravinylsilane in Hexane C Mix Tetravinylsilane solution and H₂SO₄ (Ratio 2:1) A->C B Concentrated Sulfuric Acid (16.5–17.5 mol/L) B->C D Maintain temperature at 10–15°C C->D Control temperature E Formation of Trivinylsulfosilane intermediate D->E Reaction F Hydrolysis of the intermediate E->F Add water G Isolate product F->G H Vacuum Distillation G->H I Final Product: This compound (80% yield) H->I G cluster_reagents Starting Materials & Catalyst cluster_process Reaction cluster_purification Work-up & Purification A Hexaethoxydisiloxane D Combine reagents in an appropriate solvent (e.g., Tetrahydrofuran) A->D B Vinylmagnesium Chloride B->D C Copper(II) Salt Catalyst C->D Catalyst E Perform the vinylation reaction D->E F Quench the reaction E->F G Extract the organic phase F->G H Purify by Vacuum Distillation G->H I Final Product: This compound (up to 85% yield) H->I

References

An In-depth Technical Guide to the Synthesis of Hexavinyldisiloxane for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of hexavinyldisiloxane, a key intermediate in the development of advanced materials, including specialty polymers and organic-inorganic hybrid materials. This document outlines two primary synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation for research and development purposes.

Introduction

This compound [(CH₂=CH)₃Si]₂O is a reactive organosilicon monomer characterized by six vinyl groups attached to a disiloxane backbone. This high degree of unsaturation makes it a valuable crosslinking agent and a versatile building block for the synthesis of complex macromolecular architectures. Its utility spans various fields, from dental restorative materials to advanced coatings and resins. This guide focuses on established chemical synthesis routes to obtain high-purity this compound.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are detailed below, primarily based on the vinylation of a disiloxane precursor or the controlled hydrolysis of a vinylated silane.

Method 1: Vinylation of Hexaethoxydisiloxane

This approach involves the reaction of hexaethoxydisiloxane with a vinylating agent, typically a Grignard reagent, in the presence of a catalyst. This method has been reported to achieve high yields of the desired product.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare vinylmagnesium chloride by reacting vinyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Catalyst Preparation: A copper(II) salt, such as copper(II) acetylacetonate, is used as an alkylation catalyst.

  • Vinylation Reaction: To a solution of hexaethoxydisiloxane in a suitable solvent like THF, add the prepared Grignard reagent and the copper(II) catalyst. The reaction is typically carried out at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with a non-polar solvent such as hexane, and the precipitated magnesium salts are removed by filtration. The solvent is then evaporated under reduced pressure. The crude this compound is purified by vacuum distillation.

ParameterValueReference
Starting MaterialHexaethoxydisiloxane[1]
ReagentsVinyl chloride, Magnesium, Copper(II) salt[1]
SolventTetrahydrofuran (THF), Hexane[1]
YieldUp to 85%[1]
Boiling Point115–116 °C (20 mm Hg)[1]
Method 2: Hydrolysis of Tetravinylsilane

This method utilizes the controlled hydrolysis of tetravinylsilane using a strong acid, followed by condensation to form the disiloxane bridge.

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, a solution of tetravinylsilane in a non-polar solvent like hexane is prepared.

  • Hydrolysis: Concentrated sulfuric acid (92 mol %) is added dropwise to the tetravinylsilane solution while maintaining a low temperature (e.g., 10-15 °C). The molar ratio of tetravinylsilane to sulfuric acid is crucial and should be carefully controlled (e.g., 2:1).[1]

  • Condensation: The intermediate, trivinylsilanol sulfate, is formed and subsequently undergoes condensation to yield this compound.

  • Purification: The organic layer is separated, and the solvent is removed by evaporation. The resulting crude product is then purified by vacuum distillation to obtain this compound.[1]

ParameterValueReference
Starting MaterialTetravinylsilane[1]
ReagentConcentrated Sulfuric Acid (92 mol %)[1]
SolventHexane[1]
Reaction Temperature10–15 °C[1]
Product Boiling Point66–68 °C (2 mm Hg)[1]
Reported Yield79%[1]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two synthetic methods described.

Synthesis_Method_1 A Hexaethoxydisiloxane D Vinylation Reaction (THF) A->D B Vinyl Chloride + Mg (Grignard Reagent) B->D C Copper(II) Salt (Catalyst) C->D E Work-up (Hexane, Filtration) D->E F Vacuum Distillation E->F G This compound F->G Synthesis_Method_2 A Tetravinylsilane (in Hexane) C Controlled Hydrolysis (10-15°C) A->C B Concentrated H₂SO₄ B->C D Phase Separation C->D E Vacuum Distillation D->E F This compound E->F

References

An In-depth Technical Guide to Hexavinyldisiloxane (CAS No. 75144-60-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane, correctly identified by the CAS number 75144-60-4, is a highly reactive organosilicon monomer. Its unique structure, featuring a disiloxane backbone with six pendant vinyl groups, makes it a critical precursor in the synthesis of advanced materials. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its applications in research and development. It is important to note that the initially provided CAS number, 6808-19-1, is incorrect and does not correspond to this compound.

Core Properties of this compound

This compound is a colorless, transparent liquid with a unique set of physical and chemical properties that make it suitable for a variety of specialized applications.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 75144-60-4[1][2]
Molecular Formula C12H18OSi2[1]
Molecular Weight 234.44 g/mol [1]
Boiling Point 115 °C[1]
Density 0.84 g/mL[1]
Refractive Index 1.4667[1]
Flash Point 62 °C[1]
Appearance Transparent Liquid[3]
Safety and Handling

This compound is classified as a combustible liquid.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.

Synthesis and Purification

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature points to the hydrolysis of trivinylchlorosilane as a primary route for the preparation of this compound. The raw materials for its synthesis include trivinylsilane and trivinylchlorosilane.[1]

A generalized experimental workflow for its synthesis can be conceptualized as follows:

G cluster_synthesis Synthesis of this compound cluster_purification Purification Trivinylchlorosilane Trivinylchlorosilane Hydrolysis Controlled Hydrolysis Trivinylchlorosilane->Hydrolysis Water Water Water->Hydrolysis Hexavinyldisiloxane_crude Crude This compound Hydrolysis->Hexavinyldisiloxane_crude HCl_byproduct HCl (byproduct) Hydrolysis->HCl_byproduct Distillation Fractional Distillation Hexavinyldisiloxane_crude->Distillation Pure_HVDSO Pure This compound Distillation->Pure_HVDSO G cluster_hydrosilylation Hydrosilylation Reaction Pathway HVDSO This compound (R-CH=CH2) Intermediate Intermediate Complex HVDSO->Intermediate SiH Silane (R'-SiH) SiH->Intermediate Pt_catalyst Platinum Catalyst Pt_catalyst->Intermediate Crosslinked_product Cross-linked Polysiloxane Intermediate->Crosslinked_product

References

Spectroscopic Profile of Hexavinyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexavinyldisiloxane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in various research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl (-CH=CH₂) groups attached to the silicon atoms.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
5.80 - 6.20Multiplet1HSi-CH =CH₂
4.90 - 5.10Multiplet2HSi-CH=CH₂

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ) (ppm)Assignment
137.5Si-C H=CH₂
132.0Si-CH=C H₂

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020Medium=C-H Stretch
1600 - 1580MediumC=C Stretch (Vinyl)
1410 - 1390StrongSi-CH=CH₂ Bending
1080 - 1020Very StrongSi-O-Si Asymmetric Stretch
1000 - 960Strong=C-H Bend (Out-of-plane)

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The mass spectrum is typically obtained using electron ionization (EI).

m/zRelative Intensity (%)Proposed Fragment
2345[M]⁺ (Molecular Ion)
207100[M - CH=CH₂]⁺
17915[M - 2(CH=CH₂)]⁺
15120[M - 3(CH=CH₂)]⁺
12310[M - 4(CH=CH₂)]⁺
8530[Si(CH=CH₂)₃]⁺

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following provides a general outline of the experimental methodologies used to obtain the spectroscopic data presented.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron ionization (EI) is a common ionization method.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent. The separated this compound then enters the mass spectrometer's ion source, where it is bombarded with electrons to generate a molecular ion and various fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film / ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Structural Elucidation (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR Functional Group ID (Vibrational Modes) IR->Data_IR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Conclusion Comprehensive Characterization Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

The Reactivity of Vinyl Groups in Hexavinyldisiloxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane, a key organosilicon compound, serves as a versatile building block in polymer chemistry and materials science. Its reactivity is primarily dictated by the six vinyl (-CH=CH₂) groups attached to the silicon atoms. These vinyl groups readily participate in a variety of addition reactions, making this compound an important crosslinking agent and monomer for the synthesis of complex macromolecular architectures. This technical guide provides a comprehensive overview of the reactivity of the vinyl groups in this compound, with a focus on hydrosilylation, polymerization, and other significant addition reactions.

Core Reactivity: The Vinyl Group

The silicon-vinyl bond (Si-CH=CH₂) is characterized by a polarized C=C double bond, making it susceptible to attack by electrophiles and radicals. The silicon atom influences the reactivity of the vinyl group through its electropositive nature. This guide will delve into the primary reactions leveraging this reactivity.

Hydrosilylation: A Cornerstone Reaction

Hydrosilylation is the most prominent reaction involving the vinyl groups of this compound. It involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst.[1][2]

The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group.

Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] A simplified representation of this catalytic cycle is as follows:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst.

  • Olefin Coordination: The vinyl group of this compound coordinates to the platinum center.

  • Migratory Insertion: The olefin inserts into the platinum-hydride bond.

  • Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle Pt0 Pt(0) Catalyst Pt_SiH Oxidative Addition Intermediate Pt0->Pt_SiH + R3SiH Pt_Olefin Olefin Coordinated Complex Pt_SiH->Pt_Olefin + Vinylsiloxane Pt_Alkyl Migratory Insertion Product Pt_Olefin->Pt_Alkyl Insertion Pt_Alkyl->Pt0 Reductive Elimination Product Hydrosilylation Product Pt_Alkyl->Product Release

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data

While specific kinetic data for the hydrosilylation of this compound is not extensively published in readily accessible literature, the reaction is known to be highly efficient. The rate of reaction is influenced by several factors as summarized in the table below.

ParameterEffect on Reaction RateNotes
Catalyst Concentration Increases with higher concentrationTypically in the ppm range.
Temperature Increases with temperatureCan often proceed at room temperature.
Solvent Can influence rate and side reactionsToluene and xylene are common solvents.
Inhibitors Decrease or halt the reactionUsed to control pot life of formulations.
Structure of Hydrosilane Steric hindrance can decrease rate
Experimental Protocol: General Procedure for Hydrosilylation

This protocol describes a general procedure for the hydrosilylation reaction between this compound and a hydride-terminated polydimethylsiloxane (PDMS-H) using Karstedt's catalyst.

Materials:

  • This compound

  • Hydride-terminated polydimethylsiloxane (PDMS-H)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

  • Anhydrous toluene (solvent)

Procedure:

  • In a clean, dry, nitrogen-purged flask, dissolve this compound and hydride-terminated PDMS in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically kept between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add Karstedt's catalyst solution dropwise to the stirred mixture. The final platinum concentration is typically in the range of 5-10 ppm.

  • The reaction is often exothermic. Monitor the temperature of the reaction mixture.

  • The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band (around 1600 cm⁻¹).[3]

  • The reaction is typically allowed to proceed for several hours at room temperature or can be accelerated by gentle heating (e.g., 50-80 °C).

  • Once the reaction is complete (as indicated by FTIR or other analytical methods), the solvent can be removed under reduced pressure to yield the crosslinked polysiloxane product.

Hydrosilylation_Workflow Start Start Dissolve Dissolve this compound and PDMS-H in Toluene Start->Dissolve Stir Stir at Room Temperature Dissolve->Stir Add_Catalyst Add Karstedt's Catalyst Stir->Add_Catalyst Monitor Monitor Reaction by FTIR Add_Catalyst->Monitor Completion Reaction Completion Monitor->Completion Solvent_Removal Remove Solvent Completion->Solvent_Removal End End Product Solvent_Removal->End

Caption: General experimental workflow for a hydrosilylation reaction.

Polymerization Reactions

The vinyl groups of this compound can undergo polymerization through various mechanisms, including anionic and free-radical pathways.

Anionic Ring-Opening Polymerization (AROP)

This compound can act as a comonomer or a crosslinking agent in the anionic ring-opening polymerization of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D₃).[4] The vinyl groups are generally stable under the basic conditions used for AROP.

The initiation of AROP is typically carried out using strong bases like organolithium compounds or potassium silanolates. The polymerization proceeds via the nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to ring opening and the formation of a linear siloxanolate active center. This active center then propagates by attacking other cyclic monomers.

AROP_Pathway Initiator Initiator (e.g., BuLi) Active_Center Siloxanolate Active Center Initiator->Active_Center + D3 Cyclosiloxane Cyclosiloxane (D3) Propagation Propagation Active_Center->Propagation + nD3 Polymer Linear Polysiloxane Propagation->Polymer Crosslinking Crosslinking with This compound Polymer->Crosslinking Network Crosslinked Network Crosslinking->Network

Caption: Anionic ring-opening polymerization pathway involving a crosslinker.

Free-Radical Polymerization

The vinyl groups of this compound can also participate in free-radical polymerization, although this is less common than hydrosilylation for forming silicone networks. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound.

The resulting free radicals add to the vinyl double bonds, initiating a chain reaction that leads to the formation of a crosslinked polymer network. The reactivity in radical polymerization can be influenced by the steric hindrance around the vinyl group and the stability of the resulting radical.

Quantitative Data for Radical Polymerization of a Related Monomer

While specific kinetic data for the free-radical homopolymerization of this compound is scarce, data from related vinyl-functionalized macromonomers can provide some insight. For example, the homopolymerization of poly(dimethylsiloxane) terminated with one methyl methacrylate end group has been studied.[5]

ParameterObservation
Rate of Polymerization Proportional to initiator and monomer concentration.
kp/kt1/2 Decreased with increasing molecular weight of the macromonomer.

Other Addition Reactions

The vinyl groups of this compound can also undergo other addition reactions, although these are less frequently utilized for polymer synthesis compared to hydrosilylation. These include reactions with halogens, thiols (thiol-ene reaction), and other electrophilic reagents.

Thermal Stability

The thermal stability of this compound and the polymers derived from it is an important consideration. The Si-O-Si backbone of the disiloxane is thermally stable. The degradation of vinyl-containing polysiloxanes at elevated temperatures can involve reactions of the vinyl groups, leading to crosslinking or degradation. Studies on related polysiloxanes have shown that thermal degradation in an inert atmosphere often leads to the formation of cyclic oligomers.[6][7]

Conclusion

The reactivity of the vinyl groups in this compound is central to its utility in materials science. Hydrosilylation stands out as the most important and widely used reaction, providing an efficient and controllable method for forming stable silicone networks. Polymerization reactions, particularly anionic ring-opening polymerization, offer alternative routes to incorporate this versatile molecule into complex polymer architectures. A thorough understanding of these reactions, their mechanisms, and the factors that influence them is crucial for the rational design and synthesis of advanced silicone-based materials for a wide range of applications, including in the biomedical and pharmaceutical fields.

References

The Thermal Stability and Decomposition of Hexavinyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of hexavinyldisiloxane. Due to a lack of specific published data for this compound, this guide synthesizes information from closely related vinyl-substituted siloxanes and general principles of siloxane chemistry to project its thermal behavior. The primary analogue referenced is 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (TTCS), a well-studied vinyl-containing siloxane. This document outlines experimental methodologies, presents estimated quantitative data, and proposes a likely decomposition pathway.

Introduction to this compound and its Thermal Stability

This compound [(CH₂=CH)₃Si]₂O, is a reactive organosilicon compound characterized by a disiloxane backbone with six vinyl functional groups. Its high degree of unsaturation makes it a valuable crosslinking agent and monomer in the synthesis of silicone-based polymers, resins, and ceramics. The thermal stability of this compound is a critical parameter for its application in high-temperature processes, such as curing and pyrolysis for the formation of silicon-based ceramics. Understanding its decomposition behavior is essential for controlling these processes and ensuring the desired material properties.

Experimental Protocols for Thermal Analysis

The following sections describe generalized experimental protocols for the thermal analysis of vinyl-substituted siloxanes, based on common practices in the field.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperatures of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate, typically 10°C/min.

  • Data Analysis: The resulting data of mass versus temperature is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can identify phase changes such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere, typically nitrogen, with a constant purge rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A very small amount of this compound (in the microgram range) is loaded into a pyrolysis tube or onto a filament.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600-800°C) in the pyrolysis chamber, which is continuously swept with an inert carrier gas (e.g., helium).

  • Gas Chromatography: The volatile pyrolysis products are transferred to a GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the compounds.

  • Mass Spectrometry: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information for the identification of the individual decomposition products.

Thermal Stability and Decomposition Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound, primarily inferred from studies on analogous vinyl-containing siloxanes.

Table 1: Estimated Thermogravimetric Analysis (TGA) Data for this compound (Inert Atmosphere)

ParameterEstimated Value
Onset Decomposition Temperature (Tonset)~350 - 400 °C
Temperature of Maximum Decomposition Rate (Tmax)~450 - 550 °C
Final Decomposition Temperature~600 - 700 °C
Residual Mass at 800°C20 - 40% (as silicon carbide/oxycarbide)

Table 2: Estimated Differential Scanning Calorimetry (DSC) Data for this compound (Inert Atmosphere)

Thermal EventEstimated Temperature RangeNature of Event
Vinyl Group Polymerization/Crosslinking150 - 250 °CExothermic
Onset of Decomposition> 350 °CEndothermic/Exothermic

Table 3: Probable Pyrolysis Products of this compound Identified by Py-GC-MS

Compound ClassProbable Products
HydrocarbonsMethane, Ethylene, Acetylene, Benzene
Volatile Silicon CompoundsDivinylsilane, Trivinylsilane, Cyclic vinylsiloxanes
Higher Molecular Weight FragmentsOligomeric vinylsiloxanes

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability TGA_Data->Stability Transitions Phase Transitions DSC_Data->Transitions Products Decomposition Products PyGCMS_Data->Products Pathway Decomposition Pathway Stability->Pathway Products->Pathway

Caption: Workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Decomposition_Pathway cluster_initial Initial Decomposition (350-500°C) cluster_products_volatile Volatile Products cluster_products_solid Solid Residue (>600°C) HVD This compound Vinyl_Cleavage Si-Vinyl Bond Cleavage HVD->Vinyl_Cleavage Si_O_Cleavage Si-O Bond Cleavage & Rearrangement HVD->Si_O_Cleavage Hydrocarbons Methane, Ethylene, Benzene Vinyl_Cleavage->Hydrocarbons Volatile_Si Volatile Vinylsilanes Vinyl_Cleavage->Volatile_Si Crosslinked Crosslinked Polymeric Intermediate Vinyl_Cleavage->Crosslinked Si_O_Cleavage->Volatile_Si Si_O_Cleavage->Crosslinked Ceramic Silicon Oxycarbide (SiOC) Crosslinked->Ceramic

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is anticipated to be a complex process involving multiple reaction pathways.

  • Initial Stages (Lower Temperatures): At moderately elevated temperatures (approximately 150-250°C), exothermic crosslinking and polymerization reactions initiated at the vinyl groups are expected to occur, leading to an increase in molecular weight and viscosity.

  • Onset of Decomposition (Above 350°C): The primary decomposition is likely initiated by the homolytic cleavage of the silicon-vinyl (Si-CH=CH₂) bonds, which are generally weaker than the silicon-oxygen (Si-O) bonds in the disiloxane backbone. This would lead to the formation of vinyl radicals and silicon-centered radicals.

  • Formation of Volatile Products: The highly reactive vinyl radicals can undergo a variety of secondary reactions, including hydrogen abstraction to form ethylene, and recombination or cyclization reactions to produce benzene and other aromatic compounds. The cleavage of Si-O bonds and subsequent molecular rearrangements can lead to the formation of volatile cyclic and linear vinylsiloxanes.

  • Formation of Solid Residue: The silicon-centered radicals can participate in crosslinking reactions, leading to the formation of a solid, non-volatile polymeric intermediate. As the temperature increases further, this intermediate undergoes further degradation and rearrangement, ultimately forming a ceramic residue composed of silicon oxycarbide (SiOC).

Conclusion

An In-depth Technical Guide to the Solubility of Hexavinyldisiloxane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexavinyldisiloxane. Due to the limited availability of specific quantitative public data, this document focuses on the qualitative solubility profile based on the physicochemical properties of siloxanes and provides a detailed experimental protocol for precise quantitative determination.

Core Concepts in Siloxane Solubility

This compound, with its nonpolar Si-O-Si backbone and vinyl functional groups, is anticipated to exhibit solubility behavior characteristic of other low-molecular-weight siloxanes. The primary determinant of its solubility is the principle of "like dissolves like." Nonpolar solvents are expected to be effective at solvating the molecule, while polar solvents will be less effective. It is generally understood that siloxanes are soluble in nonpolar organic solvents.

Qualitative Solubility Profile

Based on general principles of chemical solubility and data for analogous compounds like hexamethyldisiloxane, the expected solubility of this compound is summarized below. It is important to note that this table is predictive and requires experimental verification for quantitative assessment.

SolventSolvent TypeExpected Solubility
n-HexaneNonpolar, AliphaticHighly Soluble
TolueneNonpolar, AromaticHighly Soluble
Diethyl EtherSlightly PolarSoluble
ChloroformSlightly PolarSoluble
AcetonePolar, AproticSparingly Soluble
EthanolPolar, ProticSparingly Soluble to Insoluble
MethanolPolar, ProticInsoluble
WaterPolar, ProticInsoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following details a standard laboratory procedure for determining the solubility of a liquid solute (this compound) in a liquid solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Principle: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing the mixture to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined using an appropriate analytical technique, such as gas chromatography (GC).

Apparatus and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 g/L).

    • These standards will be used to create a calibration curve for the GC analysis.

  • Sample Preparation (Equilibration):

    • In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent. The presence of a distinct second phase of undissolved this compound should be visible.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Separation of Phases:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.

  • Sample Extraction and Dilution:

    • Carefully extract an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.

    • If necessary, dilute the filtered aliquot with the same solvent to bring the concentration within the range of the calibration curve.

  • Analytical Measurement (Gas Chromatography):

    • Analyze the prepared standard solutions and the sample aliquots using GC-FID.

    • Typical GC conditions for siloxanes would involve a nonpolar capillary column (e.g., DB-1 or equivalent) with an appropriate temperature program.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample aliquots by interpolating their peak areas on the calibration curve.

    • Calculate the solubility in the desired units (e.g., g/100 mL), remembering to account for any dilutions made.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standard Solutions CalCurve Generate Calibration Curve Standards->CalCurve Samples Prepare Saturated Samples (Excess Solute) Equilibrate Equilibrate at Constant Temp (e.g., 24-48h) Samples->Equilibrate Centrifuge Centrifuge to Separate Phases Equilibrate->Centrifuge Extract Extract & Filter Supernatant Centrifuge->Extract GC GC-FID Analysis Extract->GC Calc Calculate Solubility GC->Calc CalCurve->Calc

Caption: Workflow for Quantitative Solubility Determination of this compound.

Hexavinyldisiloxane: A Technical Guide to Molecular Weight and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and purity analysis of hexavinyldisiloxane, a key organosilicon compound. This document outlines the fundamental properties, detailed experimental protocols for purity assessment, and potential impurities associated with its synthesis, offering valuable insights for researchers and professionals in drug development and materials science.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₁₈OSi₂, is a versatile molecule utilized in various chemical syntheses. A precise understanding of its molecular weight and purity is paramount for its application in research and development.

PropertyValue
Chemical Formula C₁₂H₁₈OSi₂
Molecular Weight 250.50 g/mol
Appearance Colorless liquid
Boiling Point Approximately 229 °C
Density Approximately 0.845 g/cm³

Purity Analysis: Experimental Protocols

The purity of this compound is critical for its intended applications. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining its purity and identifying any contaminants.

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

GC-FID is a robust method for quantifying the purity of volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate and direct method for purity assessment without the need for a reference standard of the analyte itself.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is crucial. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of CDCl₃.

  • ¹H NMR Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T₁).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate the characteristic vinyl proton signals of this compound (typically in the range of 5.8-6.2 ppm).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Synthesis and Potential Impurities

This compound is commonly synthesized via the hydrolysis of divinyldichlorosilane. This process can lead to the formation of several impurities that may affect the quality of the final product.

Common Impurities:

  • Unreacted Starting Materials: Residual divinyldichlorosilane.

  • Cyclic Siloxanes: The hydrolysis process can also lead to the formation of cyclic vinylsiloxanes, such as hexavinylcyclotrisiloxane and octavinylcyclotetrasiloxane.

  • Higher Linear Siloxanes: Oligomeric species containing more than two silicon atoms may also be present.

  • Solvent Residues: Depending on the purification process, residual solvents may be present.

Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample Prep_GC Prepare GC Sample (Dilute in Solvent) Sample->Prep_GC Prep_NMR Prepare qNMR Sample (Weigh with Internal Standard) Sample->Prep_NMR GC_FID GC-FID Analysis Prep_GC->GC_FID qNMR qNMR Analysis Prep_NMR->qNMR Data_GC GC Chromatogram (Peak Integration) GC_FID->Data_GC Data_NMR NMR Spectrum (Signal Integration) qNMR->Data_NMR Purity_Calc_GC Calculate Purity (Area % Method) Data_GC->Purity_Calc_GC Impurity_ID Identify Impurities Data_GC->Impurity_ID Purity_Calc_NMR Calculate Purity (Internal Standard Method) Data_NMR->Purity_Calc_NMR Data_NMR->Impurity_ID Final_Purity Final Purity Report Purity_Calc_GC->Final_Purity Purity_Calc_NMR->Final_Purity Impurity_ID->Final_Purity

Caption: Workflow for this compound Purity Analysis.

Methodological & Application

Application Notes and Protocols for Platinum-Catalyzed Hydrosilylation Using Hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting platinum-catalyzed hydrosilylation reactions using hexavinyldisiloxane as a crosslinking agent. This reaction is fundamental in the synthesis of silicone-based materials, including elastomers, gels, and coatings, which are widely used in the pharmaceutical and medical device industries.

Introduction to Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a versatile and efficient chemical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1][2] When catalyzed by platinum complexes, this reaction proceeds with high yield and selectivity, making it a cornerstone of silicone chemistry.[1][3] The most commonly employed catalyst for this transformation is Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand.[1][4]

The general scheme for the platinum-catalyzed hydrosilylation reaction is depicted below:

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product SiH R3Si-H (Hydrosilane) SiC R3Si-CH2-CH2-R' (Hydrosilylation Product) SiH->SiC C=C H2C=CH-R' (Unsaturated Compound) C=C->SiC Pt [Pt] Catalyst (e.g., Karstedt's) Pt->SiC Catalysis

Caption: General scheme of a platinum-catalyzed hydrosilylation reaction.

The reaction mechanism, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product.[3]

Role of this compound

This compound is a highly effective crosslinking agent in hydrosilylation reactions due to the presence of six reactive vinyl groups. This allows for the formation of a three-dimensional network structure when reacted with a polymer containing multiple Si-H groups, such as polymethylhydrosiloxane (PMHS) or hydride-terminated polydimethylsiloxane (PDMS). The resulting crosslinked materials can range from soft gels to rigid elastomers, depending on the ratio of vinyl to hydride groups and the molecular weight of the polymers used.

Experimental Protocols

Materials and Reagents
  • Vinyl Source: this compound (HVDS)

  • Hydride Source: Polymethylhydrosiloxane (PMHS) or Hydride-terminated polydimethylsiloxane (PDMS)

  • Catalyst: Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex in xylene, typically 2% Pt concentration)

  • Inhibitor (Optional): 1-Ethynyl-1-cyclohexanol or other suitable inhibitor to control the curing time.

  • Solvent (Optional): Toluene or xylene (anhydrous)

General Protocol for the Preparation of a Silicone Elastomer

This protocol describes the preparation of a silicone elastomer using a two-part system, which is a common industrial practice to ensure shelf-life and control over the curing process.

Part A (Vinyl Component):

  • In a clean, dry container, combine the desired amount of a vinyl-terminated PDMS and this compound. The ratio will determine the crosslink density and thus the mechanical properties of the final elastomer.

  • Add Karstedt's catalyst to the vinyl mixture. The catalyst concentration is typically in the range of 5-20 ppm of platinum relative to the total mass of the reactants.

  • If a delayed cure is desired, add an inhibitor to Part A. The amount of inhibitor will depend on the desired pot life and curing temperature.

  • Mix the components thoroughly until a homogeneous solution is obtained.

Part B (Hydride Component):

  • In a separate, clean, dry container, place the desired amount of the hydride-functional siloxane (e.g., PMHS or hydride-terminated PDMS). The amount should be calculated to achieve the desired stoichiometric ratio of Si-H to vinyl groups. A common ratio is 1.5:1 to ensure complete reaction of the vinyl groups.

Curing Process:

  • Combine Part A and Part B in the desired ratio (typically 1:1 by weight if formulated as such).

  • Mix the two parts vigorously for 1-2 minutes until the mixture is uniform.

  • Pour the mixture into a mold or onto a surface to be coated.

  • Cure the mixture at the desired temperature. Curing can often be achieved at room temperature, but elevated temperatures (e.g., 80-150°C) will significantly accelerate the process.

Experimental_Workflow cluster_PartA Part A Preparation cluster_PartB Part B Preparation cluster_Curing Curing Process A1 Combine Vinyl-PDMS and this compound A2 Add Karstedt's Catalyst (5-20 ppm Pt) A1->A2 A3 Add Inhibitor (Optional) A2->A3 A4 Mix Thoroughly A3->A4 C1 Combine Part A and Part B A4->C1 B1 Measure Hydride-Functional Siloxane (e.g., PMHS) B1->C1 C2 Mix Vigorously C1->C2 C3 Pour into Mold C2->C3 C4 Cure at Desired Temperature C3->C4

Caption: Experimental workflow for preparing a silicone elastomer.

Monitoring the Reaction

The progress of the hydrosilylation reaction can be monitored using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the Si-H stretching band at approximately 2160 cm⁻¹ and the vinyl C=C stretching band around 1600 cm⁻¹ indicates the consumption of the reactants. Nuclear magnetic resonance (NMR) spectroscopy can also be used for a more detailed analysis of the product structure.

Quantitative Data

The properties of the resulting silicone material are highly dependent on the reaction conditions. The following tables summarize the expected effects of key parameters.

Table 1: Effect of Catalyst Concentration on Curing Time

Catalyst (Karstedt's) Concentration (ppm Pt)Approximate Curing Time at 25°CApproximate Curing Time at 100°C
2> 24 hours~ 30 minutes
5~ 8 hours~ 10 minutes
10~ 2 hours< 5 minutes
20~ 30 minutes< 1 minute

Note: Curing time is defined as the time to reach a non-tacky solid state. Actual times may vary depending on the specific reactants and their ratio.

Table 2: Effect of Si-H / Vinyl Ratio on Elastomer Properties

Si-H / Vinyl Molar RatioResulting MaterialExpected Hardness (Shore A)
0.8 : 1Soft, tacky gel< 10
1 : 1Soft elastomer10 - 20
1.5 : 1Firm elastomer20 - 40
2 : 1Hard, potentially brittle elastomer> 40

Reaction Mechanism and Signaling Pathway

The catalytic cycle of platinum-catalyzed hydrosilylation is generally described by the Chalk-Harrod mechanism.

Chalk_Harrod_Mechanism Chalk-Harrod Mechanism for Hydrosilylation Pt0 Pt(0) Catalyst Pt_H_Si Oxidative Addition Pt(II)-H(SiR3) Pt0->Pt_H_Si + R3Si-H Pt_alkene Alkene Coordination Pt_H_Si->Pt_alkene + R'-CH=CH2 Pt_insertion Migratory Insertion Pt_alkene->Pt_insertion Pt_insertion->Pt0 Reductive Elimination Product Product R3Si-Alkyl Pt_insertion->Product Reactant_SiH R3Si-H Reactant_SiH->Pt_H_Si Reactant_alkene R'-CH=CH2 Reactant_alkene->Pt_alkene

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

Platinum-catalyzed hydrosilylation using this compound is a robust and highly adaptable method for the synthesis of a wide range of silicone-based materials. By carefully controlling the stoichiometry of the reactants, catalyst concentration, and curing conditions, materials with tailored properties can be achieved for various applications in research, development, and manufacturing. For applications in drug development and medical devices, it is crucial to use high-purity reagents and to ensure complete reaction to minimize the presence of residual reactive species.

References

Application Notes: Hexavinyldisiloxane as a Versatile Crosslinking Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavinyldisiloxane is a highly efficient crosslinking agent utilized in the formulation of silicone elastomers. Its unique structure, featuring six reactive vinyl groups per molecule, allows for the creation of densely crosslinked polymer networks. This high degree of crosslinking imparts exceptional mechanical strength, thermal stability, and chemical resistance to the resulting silicone elastomers, making them suitable for a wide range of demanding applications, including in the pharmaceutical and medical device industries.

The primary crosslinking mechanism involves the platinum-catalyzed hydrosilylation reaction between the vinyl groups of this compound and the hydride groups of a silicone polymer, typically a hydride-terminated polydimethylsiloxane (PDMS). This addition-cure chemistry is known for its high efficiency, lack of byproducts, and the ability to precisely control the elastomer's final properties by adjusting the ratio of vinyl to hydride groups.

Key Applications

The robust properties of silicone elastomers crosslinked with this compound lend themselves to several critical applications in research and drug development:

  • Microfluidics: The creation of well-defined and chemically resistant microfluidic devices for cell culture, drug screening, and diagnostic assays.

  • Drug Delivery: Encapsulation and controlled release of therapeutic agents. The dense network can be tailored to control diffusion rates.

  • Medical Devices and Implants: Fabrication of biocompatible and biostable components that require high mechanical integrity and resistance to degradation.

  • Seals and Gaskets: Use in laboratory equipment and pharmaceutical manufacturing where chemical resistance and a high-purity environment are essential.

Data Presentation: Influence of this compound on Elastomer Properties

The concentration of this compound as a crosslinking agent significantly influences the mechanical and physical properties of the resulting silicone elastomer. The following tables summarize the expected trends based on typical formulation adjustments.

Table 1: Effect of this compound Concentration on Mechanical Properties

PropertyLow Crosslinker ConcentrationHigh Crosslinker Concentration
Tensile Strength (MPa) LowerHigher
Elongation at Break (%) HigherLower
Shore A Hardness LowerHigher
Young's Modulus (MPa) LowerHigher

Table 2: Impact of this compound on Thermal and Swelling Properties

PropertyLow Crosslinker ConcentrationHigh Crosslinker Concentration
Thermal Stability (°C) GoodExcellent
Swelling in Toluene (%) HigherLower
Crosslink Density (mol/cm³) LowerHigher

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer Film using this compound

This protocol describes the preparation of a standard silicone elastomer film via platinum-catalyzed hydrosilylation.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-V)

  • Poly(methylhydrosiloxane) (PMHS) or other hydride-functional silicone

  • This compound (crosslinking agent)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control cure time)

  • Toluene (or other suitable solvent)

  • Petri dish or other suitable mold

Procedure:

  • Preparation of Part A (Vinyl Component):

    • In a clean, dry beaker, weigh the desired amount of vinyl-terminated PDMS.

    • Add the calculated amount of this compound. The ratio of vinyl groups from PDMS and this compound to the hydride groups in Part B should be optimized (typically around 1.5:1 to 1:1.5).

    • Add the platinum catalyst (typically in the ppm range). If using an inhibitor, add it at this stage.

    • Add a minimal amount of toluene to ensure homogeneity and mix thoroughly using a magnetic stirrer or a planetary mixer.

  • Preparation of Part B (Hydride Component):

    • In a separate beaker, weigh the required amount of the hydride-functional silicone polymer (e.g., PMHS).

    • If necessary, dilute with a small amount of toluene to achieve a workable viscosity.

  • Mixing and Curing:

    • Add Part B to Part A and mix vigorously for 2-3 minutes until the mixture is completely homogeneous.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into the mold (e.g., petri dish) to the desired thickness.

    • Cure the elastomer in an oven at a specified temperature (e.g., 60-120°C). The curing time will depend on the catalyst concentration, temperature, and presence of an inhibitor.

  • Post-Curing:

    • After the initial cure, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150°C) for several hours to ensure complete crosslinking and remove any residual volatile components.

Protocol 2: Swelling Test for Crosslink Density Determination

This protocol outlines a method to determine the extent of crosslinking by measuring the swelling of the elastomer in a good solvent.

Materials:

  • Cured silicone elastomer sample

  • Toluene (or other suitable solvent)

  • Vials with sealed caps

  • Analytical balance

Procedure:

  • Cut a small, precisely weighed piece of the cured silicone elastomer (initial mass, mi).

  • Place the sample in a vial and add an excess of toluene.

  • Seal the vial and allow the sample to swell for 24-48 hours at room temperature to reach equilibrium.

  • Carefully remove the swollen sample from the vial, gently blot the surface with a lint-free tissue to remove excess solvent, and immediately weigh it (swollen mass, ms).

  • Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (dry mass, md).

  • Calculate the swelling ratio (Q) and gel fraction using the following equations:

    • Swelling Ratio (Q) = ms / md

    • Gel Fraction (%) = (md / mi) x 100

A lower swelling ratio indicates a higher degree of crosslinking.

Visualizations

Crosslinking_Mechanism PDMS_V Vinyl-Terminated PDMS (Si-CH=CH2) Catalyst Platinum Catalyst PDMS_V->Catalyst Vinyl Groups HVDS This compound (Crosslinker) HVDS->Catalyst Vinyl Groups PMHS Hydride-Functional Silicone (Si-H) PMHS->Catalyst Hydride Groups Elastomer Crosslinked Silicone Elastomer Network Catalyst->Elastomer Hydrosilylation Reaction

Caption: Platinum-catalyzed hydrosilylation crosslinking mechanism.

Caption: General experimental workflow for silicone elastomer synthesis.

Caption: Relationship between crosslinker concentration and properties.

Application Notes and Protocols for UV Curing of Hexavinyldisiloxane-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV) curing of hexavinyldisiloxane-based formulations. This technology offers rapid, solvent-free, and low-temperature curing, making it highly suitable for applications in medical device fabrication, microfluidics, and controlled-release drug delivery systems where biocompatibility and precise material properties are crucial.

Introduction to UV Curing of Vinyl-Terminated Siloxanes

UV curing is a photopolymerization process that uses high-intensity ultraviolet light to initiate a chemical reaction that crosslinks monomers and oligomers into a solid polymer network.[1] For vinyl-terminated siloxanes like this compound, the process relies on free-radical polymerization. Upon exposure to UV radiation, a photoinitiator molecule cleaves to form free radicals.[2] These highly reactive species then attack the vinyl groups of the this compound, initiating a chain reaction that leads to the formation of a highly crosslinked, durable silicone elastomer.[3]

The properties of the final cured material are highly dependent on the formulation, including the type and concentration of the photoinitiator, as well as the curing conditions such as UV intensity and exposure time.[4]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (HVDS)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (Irgacure 651), Bis(2,4,6-trimethylbenzoyl)-phenylphosphineoxide (Irgacure 819), or Azobisisobutyronitrile (AIBN))[3]

  • Reactive Diluent (optional, for viscosity modification, e.g., vinyltrimethoxysilane)[5]

  • Substrate for coating (e.g., glass slides, petri dishes, or molds)

  • Cleaning solvents (e.g., isopropanol, acetone)

Equipment:

  • UV curing system (medium-pressure mercury lamp or UV-LED with appropriate wavelength output, typically 280-400 nm)

  • Radiometer for measuring UV intensity

  • Spin coater or film applicator for uniform coating

  • Mechanical testing equipment (e.g., dynamic mechanical analyzer (DMA), tensile tester)

  • Contact angle goniometer

  • Cell culture supplies for biocompatibility testing

Formulation Preparation

A representative formulation for a UV-curable this compound-based resin is provided below. The concentration of the photoinitiator is a critical parameter and should be optimized for the specific application and UV source.[4]

Protocol:

  • In a light-protected container (e.g., an amber vial), accurately weigh the desired amount of this compound.

  • Add the photoinitiator to the this compound. A typical starting concentration is 1-3 wt%.

  • If a reactive diluent is used to adjust viscosity, add it to the mixture at the desired concentration (e.g., 10-30 wt%).[5]

  • Thoroughly mix the components until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or a vortex mixer in a dark environment to prevent premature curing.

  • Allow the formulation to degas to remove any entrapped air bubbles. This can be facilitated by placing the mixture in a desiccator under vacuum.

UV Curing Procedure

Protocol:

  • Ensure the substrate is clean and dry.

  • Apply the formulated resin to the substrate using a spin coater, film applicator, or by casting into a mold to achieve the desired thickness.

  • Place the coated substrate or mold in the UV curing chamber.

  • Expose the formulation to UV radiation. The required UV dose will depend on the photoinitiator, its concentration, the thickness of the resin, and the desired degree of cure. A typical UV intensity is in the range of 50-100 mW/cm².

  • The curing time can range from a few seconds to several minutes. Monitor the curing process to determine the optimal exposure time for complete crosslinking. The surface should be tack-free upon completion.

Characterization of Cured Formulations

The mechanical properties of the cured this compound-based polymer can be evaluated using standard techniques.

Protocol:

  • Dynamic Mechanical Analysis (DMA): Prepare rectangular samples of the cured material. Perform a temperature sweep on the DMA to determine the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).[5]

  • Tensile Testing: Prepare dog-bone shaped specimens of the cured polymer. Use a universal testing machine to measure tensile strength, elongation at break, and Young's modulus.

  • Hardness: Measure the Shore hardness of the cured material using a durometer.

For applications in drug delivery or medical devices, it is essential to assess the biocompatibility of the cured material.

Protocol (based on ISO 10993 guidelines):

  • Cytotoxicity Test (In Vitro):

    • Prepare extracts of the cured this compound material in cell culture medium.

    • Culture a relevant cell line (e.g., human fibroblasts) in the presence of the extracts.

    • Assess cell viability using assays such as MTT or LDH after 24, 48, and 72 hours.

  • Hemocompatibility Test (In Vitro):

    • Incubate the cured material with fresh human blood.

    • Evaluate hemolysis (red blood cell lysis) and thrombosis (clot formation) potential.

  • Implantation Test (In Vivo):

    • Implant small samples of the sterile, cured material subcutaneously in an animal model (e.g., rabbit or rat).

    • After a specified period, retrieve the implants and surrounding tissue.

    • Perform histological analysis of the tissue to assess the local inflammatory response.

Quantitative Data

The following tables summarize quantitative data from studies on related UV-curable vinyl-siloxane systems. This data can be used as a reference for the expected properties of this compound-based formulations.

Table 1: Influence of Vinyltrimethoxysilane (VTMS) Oligomer Content on Mechanical Properties of a UV-Cured Acrylated Polyester/Siloxane Hybrid Film [5]

VTMS Oligomer Content (wt%)Storage Modulus (E') at 20°C (Pa)Glass Transition Temperature (Tg) (°C)Crosslink Density (mol/cm³)
01.7 x 10⁷9.12.58
10--3.38
201.95 x 10⁸--
30-70.24.25

Table 2: Properties of UV-Cured Acryloxy-Functionalized Siloxane Polymers

Siloxane Oligomer TypeGelation Yield (%)Surface Water Contact Angle (°)
Dual Acryloxy-Terminated> 8572.8 - 95.9
Single Acryloxy-Terminated< 80> 90

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_curing UV Curing Process cluster_characterization Characterization HVDS This compound Mix Mixing & Degassing HVDS->Mix PI Photoinitiator PI->Mix Apply Apply to Substrate Mix->Apply Formulated Resin Cure UV Exposure Apply->Cure Cured Cured Polymer Cure->Cured Mech Mechanical Testing Cured->Mech Bio Biocompatibility Cured->Bio

Caption: Experimental workflow for the formulation, UV curing, and characterization of this compound-based polymers.

polymerization_pathway PI Photoinitiator (PI) Radicals Free Radicals (R•) PI->Radicals Cleavage UV UV Light (hν) UV->PI Absorption HVDS This compound (Vinyl Monomer) Radicals->HVDS Initiation Propagation Chain Propagation HVDS->Propagation Addition of Monomers Crosslinked Crosslinked Polymer Network Propagation->Crosslinked Termination

References

Application Notes and Protocols: Synthesis of Silicone-Vinyl Copolymers with Hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone-vinyl copolymers are a versatile class of polymers renowned for their unique combination of properties, including high thermal stability, low glass transition temperatures, excellent biocompatibility, and tunable mechanical properties. These characteristics make them highly valuable in a range of applications, from industrial coatings and elastomers to advanced biomedical devices and drug delivery systems. The incorporation of vinyl functionalities along the polysiloxane backbone allows for facile crosslinking and modification through various chemical reactions, most notably platinum-catalyzed hydrosilylation.

Hexavinyldisiloxane serves as a key multifunctional crosslinking agent or comonomer in the synthesis of these copolymers. Its six vinyl groups enable the formation of highly crosslinked, three-dimensional networks, leading to materials with enhanced mechanical strength and thermal stability. This application note provides detailed protocols for the synthesis of silicone-vinyl copolymers utilizing this compound, along with methods for their characterization and a discussion of their applications, particularly in the pharmaceutical and drug development sectors.

Synthesis of Silicone-Vinyl Copolymers via Hydrosilylation

The most common and efficient method for the synthesis of silicone-vinyl copolymers involving this compound is the platinum-catalyzed hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of a vinyl group. In this context, a hydride-terminated polysiloxane is reacted with this compound in the presence of a platinum catalyst, such as Karstedt's catalyst.

Reaction Scheme

hydrosilylation cluster_reactants Reactants cluster_products Product PDMS_H Hydride-Terminated Polysiloxane (Si-H terminated) Catalyst Karstedt's Catalyst (Platinum Complex) PDMS_H->Catalyst + Hexamethyl This compound (Vinyl-functional crosslinker) Hexamethyl->Catalyst + Copolymer Crosslinked Silicone-Vinyl Copolymer Network Catalyst->Copolymer Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation of a hydride-terminated polysiloxane with this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of silicone-vinyl copolymers using this compound. The precise quantities and reaction parameters may be adjusted to achieve desired material properties.

Protocol 1: Synthesis of a Crosslinked Silicone Elastomer

This protocol describes the synthesis of a silicone elastomer by crosslinking a hydride-terminated polydimethylsiloxane (PDMS-H) with this compound.

Materials:

  • Hydride-terminated polydimethylsiloxane (PDMS-H, viscosity and molecular weight can be varied)

  • This compound (HVD)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 2% in xylene)

  • Toluene (anhydrous)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Syringes

  • Vacuum oven

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Charging Reactants: To the flask, add hydride-terminated polydimethylsiloxane (PDMS-H) and anhydrous toluene. The amount of toluene should be sufficient to create a manageable viscosity.

  • Inhibitor Addition: Add the inhibitor to the reaction mixture to prevent premature curing at room temperature. The amount of inhibitor is typically in the range of 10-100 times the molar amount of the platinum catalyst.

  • Catalyst Addition: While stirring, add Karstedt's catalyst solution to the flask using a syringe. The typical catalyst loading is in the range of 5-20 ppm of platinum relative to the total weight of the siloxane reactants.

  • This compound Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture. The stoichiometry is determined by the molar ratio of Si-H groups to vinyl groups, which is often kept at or near 1:1 for optimal network formation.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (1-4 hours). The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum (around 2160 cm⁻¹).

  • Curing: Pour the reaction mixture into a mold and cure in a vacuum oven at a temperature between 100-150 °C for 1-2 hours to complete the crosslinking and remove the solvent.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150-200 °C) for several hours may be performed to ensure complete reaction and enhance the mechanical properties of the elastomer.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of silicone-vinyl copolymers. The values are representative and can be tailored by adjusting the experimental parameters.

Table 1: Typical Reaction Parameters for Hydrosilylation

ParameterValue
Molar Ratio (Si-H : Vinyl)1:1 to 1.2:1
Catalyst Loading (Pt)5 - 20 ppm
Reaction Temperature60 - 100 °C
Reaction Time1 - 4 hours
Curing Temperature100 - 150 °C
Curing Time1 - 2 hours

Table 2: Representative Properties of this compound-Crosslinked Silicone Copolymers

PropertyTypical Value Range
Molecular Weight between Crosslinks (Mc)5,000 - 20,000 g/mol
Shore A Hardness20 - 60
Tensile Strength2 - 8 MPa
Elongation at Break100 - 500 %
Glass Transition Temperature (Tg)-120 to -100 °C
Decomposition Temperature (TGA, 5% wt loss)> 350 °C

Characterization of Silicone-Vinyl Copolymers

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized copolymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the hydrosilylation reaction by observing the disappearance of the Si-H stretching vibration at approximately 2160 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of vinyl and methyl protons, and to determine the degree of vinyl functionalization. ²⁹Si NMR provides detailed information about the different siloxane environments and the extent of crosslinking.

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble (pre-crosslinked) polymers.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) and any melting or crystallization events.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the copolymer.

  • Mechanical Testing: Techniques such as tensile testing are used to determine the mechanical properties of the cured elastomers, including tensile strength, elongation at break, and Young's modulus.

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants PDMS-H + this compound Catalyst Karstedt's Catalyst Reactants->Catalyst Reaction Hydrosilylation Reaction Catalyst->Reaction Curing Thermal Curing Reaction->Curing FTIR FTIR Spectroscopy Curing->FTIR NMR NMR (1H, 29Si) Curing->NMR GPC GPC (for soluble fraction) Curing->GPC DSC DSC Curing->DSC TGA TGA Curing->TGA Mechanical Mechanical Testing Curing->Mechanical DrugDelivery Drug Delivery Systems Mechanical->DrugDelivery Biomedical Biomedical Devices Mechanical->Biomedical

Caption: General workflow for the synthesis and characterization of silicone-vinyl copolymers.

Applications in Drug Development

The unique properties of silicone-vinyl copolymers make them highly suitable for various applications in the pharmaceutical and drug development fields.

  • Drug Delivery Systems: These copolymers can be formulated into matrices for the controlled release of therapeutic agents.[1][2] Their biocompatibility and inertness minimize adverse reactions with the body and the encapsulated drug. The crosslink density, which can be controlled by the amount of this compound, influences the diffusion rate of the drug from the matrix, allowing for tailored release profiles.

  • Transdermal Patches: Silicone-based adhesives are widely used in transdermal drug delivery systems due to their good skin adhesion and biocompatibility.[2][3] The incorporation of this compound can enhance the cohesive strength of the adhesive, ensuring the patch remains in place while allowing for the steady permeation of the drug through the skin.

  • Biomedical Devices and Implants: The biostability and soft, elastomeric nature of these materials are advantageous for fabricating long-term implants and soft tissue-contacting devices.[1][4] Their gas permeability is also a key feature for applications such as contact lenses.

  • Medical Tubing and Catheters: The flexibility, durability, and biocompatibility of silicone elastomers make them ideal for manufacturing medical-grade tubing and catheters.[1]

Conclusion

The synthesis of silicone-vinyl copolymers using this compound via platinum-catalyzed hydrosilylation offers a versatile platform for creating materials with a wide range of properties. By carefully controlling the reaction conditions and stoichiometry, researchers can tailor the mechanical, thermal, and release characteristics of these copolymers to meet the specific demands of various applications, particularly in the fields of drug development and biomedical engineering. The detailed protocols and characterization methods provided in this application note serve as a valuable resource for scientists and professionals working in these areas.

References

Application Note: Analysis of Hexavinyldisiloxane using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexavinyldisiloxane is a key organosilicon compound utilized as a crosslinking agent and a monomer in the synthesis of silicone-based polymers, resins, and elastomers. Its vinyl functional groups are highly reactive, making it a critical component in addition-curing silicone systems. The purity and concentration of this compound in raw materials and formulations are crucial for ensuring the desired properties and performance of the final products. Gas chromatography (GC) offers a robust and reliable analytical technique for the separation and quantification of this compound. This application note provides detailed methodologies for the analysis of this compound using both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification and structural confirmation.

Analytical Methods

Two primary GC-based methods are presented for the comprehensive analysis of this compound:

  • GC-FID for Quantitative Analysis: This method is ideal for determining the purity and concentration of this compound in various sample matrices. FID offers high sensitivity and a wide linear dynamic range for organosilicon compounds.

  • GC-MS for Qualitative Analysis and Identification: This method provides mass spectral data for the unequivocal identification of this compound and the characterization of any impurities. The fragmentation pattern of this compound in the mass spectrometer serves as a unique fingerprint for its identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[1] this compound is a volatile liquid and should be handled in a well-ventilated fume hood.

Protocol for Liquid Samples (e.g., technical grade this compound, reaction mixtures):

  • Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Solvent Selection: Dilute the sample to the mark with a high-purity, volatile organic solvent such as acetone, hexane, or isopropanol. Acetone is a suitable solvent for extracting siloxanes from various matrices.[1]

  • Homogenization: Mix the solution thoroughly by vortexing to ensure homogeneity.

  • Filtration (if necessary): If the sample contains any particulate matter, filter the diluted sample through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • Vial Capping: Securely cap the GC vial with a PTFE-lined septum to prevent evaporation of the volatile analyte and solvent.

GC-FID Method Parameters

The following table summarizes the recommended parameters for the quantitative analysis of this compound using GC-FID.

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minRamp: 12 °C/min to 300 °CHold: 10 min at 300 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min
GC-MS Method Parameters

For the identification and confirmation of this compound, the following GC-MS parameters are recommended.

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minRamp: 12 °C/min to 300 °CHold: 10 min at 300 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 500 m/z
Solvent Delay 5 min

Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric data for this compound based on the proposed methods. The retention time is estimated based on the analysis of a similar divinyldisiloxane compound.[2]

ParameterExpected Value/Information
Expected Retention Time Approximately 7-8 minutes
Key Mass Fragments (m/z) Characteristic fragments of vinylsiloxanes. The mass spectrum is expected to show ions corresponding to the loss of vinyl groups and cleavage of the Si-O-Si bond.
Limit of Detection (LOD) Estimated to be in the low ppm range for GC-FID.
Limit of Quantitation (LOQ) Estimated to be in the mid to high ppm range for GC-FID.
Linearity Expected to be linear over a concentration range of at least two orders of magnitude with R² > 0.99 for GC-FID.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration GC_Vial GC Vial Filtration->GC_Vial Autosampler Autosampler Injection GC_Vial->Autosampler GC_Column Gas Chromatograph (Separation) Autosampler->GC_Column Detector Detector (FID or MS) GC_Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification / Identification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

GC_Parameter_Relationships cluster_method GC Method Parameters cluster_results Analytical Results Oven_Temp Oven Temperature Program Retention_Time Retention Time Oven_Temp->Retention_Time directly affects Resolution Resolution Oven_Temp->Resolution Carrier_Gas Carrier Gas Flow Rate Carrier_Gas->Retention_Time inversely affects Carrier_Gas->Resolution Column Column (Stationary Phase, Dimensions) Column->Retention_Time determines Peak_Shape Peak Shape Column->Peak_Shape Column->Resolution Injector Injector Settings (Temp, Split Ratio) Injector->Peak_Shape Sensitivity Sensitivity Injector->Sensitivity

Caption: Logical relationships of key GC parameters influencing analytical results.

References

Application Notes and Protocols: The Use of Hexavinyldisiloxane in the Preparation of Dental Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced dental restorative materials is a cornerstone of modern dentistry, aiming for enhanced durability, biocompatibility, and aesthetic properties. Dental composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The resin matrix typically consists of dimethacrylate monomers such as Bis-GMA (bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate).[1][2] This document explores the proposed incorporation of hexavinyldisiloxane into dental composite formulations. This compound, a molecule with six reactive vinyl groups, presents a theoretical potential as a novel crosslinking agent or a modifier to the resin matrix. Its siloxane backbone could enhance the hydrophobicity of the composite, potentially reducing water sorption and subsequent degradation. The vinyl groups can participate in the free-radical polymerization process that is characteristic of dental composite curing.[3]

These application notes provide a detailed, albeit theoretical, framework for the preparation and evaluation of dental composites containing this compound. The protocols are based on established methodologies in dental materials research.

Proposed Role of this compound

This compound can be hypothesized to function in several ways within a dental composite:

  • High-Density Crosslinking Agent: With six vinyl groups, it can create a densely cross-linked polymer network, potentially increasing the mechanical strength and stiffness of the cured composite.

  • Hydrophobicity Modifier: The siloxane core is inherently hydrophobic. Its incorporation could lower the water absorption of the composite, which is a known factor in the material's long-term degradation.

  • Shrinkage Stress Modulator: The flexible siloxane bond might influence the polymerization shrinkage stress, a major challenge in dental composites.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of experimental dental composites incorporating this compound.

Protocol 1: Preparation of Experimental Dental Composite Paste
  • Resin Matrix Formulation:

    • Prepare a base resin mixture of Bis-GMA and TEGDMA in a 70:30 weight ratio in a light-proof container.

    • To this base resin, add this compound at varying weight percentages (e.g., 0%, 2%, 5%, 10% of the total resin weight). The 0% group will serve as the control.

    • Add a photoinitiator system, typically camphorquinone (0.2 wt%) and an amine accelerator like ethyl 4-(dimethylamino)benzoate (EDAB) (0.8 wt%), to the resin mixture.

    • Mix the components thoroughly in the dark until a homogenous solution is achieved.

  • Filler Incorporation:

    • Use a silanized barium silicate glass filler with a mean particle size of 0.7 µm.

    • Gradually add the filler to the prepared resin matrix in a planetary mixer. A typical filler loading is 70% by weight.

    • Mix until a uniform and bubble-free composite paste is obtained.

  • Storage:

    • Store the prepared composite paste in a light-proof syringe at 4°C until further use.

Protocol 2: Specimen Fabrication for Mechanical Testing
  • Molding:

    • For flexural strength testing, use a stainless steel mold with dimensions of 25 mm x 2 mm x 2 mm.

    • For compressive strength testing, use a mold of 4 mm in diameter and 6 mm in height.

    • Overfill the mold with the composite paste and cover with a mylar strip and a glass slide on both sides. Apply gentle pressure to extrude excess material.

  • Photocuring:

    • Cure the specimens using a dental LED curing light with an intensity of at least 1000 mW/cm² and a wavelength range of 400-500 nm.

    • Cure each side of the specimen for 40 seconds, following an overlapping pattern to ensure complete polymerization.

  • Post-Curing and Storage:

    • After removing from the mold, gently polish the specimen edges with fine-grit sandpaper.

    • Store the cured specimens in distilled water at 37°C for 24 hours before testing.

Protocol 3: Mechanical Properties Evaluation
  • Flexural Strength and Modulus:

    • Perform a three-point bending test using a universal testing machine with a crosshead speed of 1 mm/min.

    • Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.

  • Compressive Strength:

    • Measure the compressive strength using a universal testing machine at a crosshead speed of 0.5 mm/min.

Protocol 4: Physical Properties Evaluation
  • Water Sorption and Solubility:

    • Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).

    • Dry the specimens in a desiccator until a constant mass (m1) is achieved.

    • Immerse the specimens in distilled water at 37°C for 7 days.

    • After 7 days, remove the specimens, blot dry, and weigh to obtain the mass (m2).

    • Re-dry the specimens to a constant mass (m3).

    • Calculate water sorption and solubility using the appropriate ISO standard formulas.

  • Polymerization Shrinkage:

    • Measure the density of the uncured paste and the cured composite using a gas pycnometer.

    • Calculate the volumetric shrinkage percentage from the change in density.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of dental composites with varying concentrations of this compound.

Table 1: Mechanical Properties of Experimental Composites

This compound (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)
0 (Control)120 ± 108.0 ± 0.5250 ± 15
2135 ± 128.5 ± 0.6265 ± 18
5145 ± 119.2 ± 0.7280 ± 20
10130 ± 158.8 ± 0.8260 ± 22

Table 2: Physical Properties of Experimental Composites

This compound (wt%)Water Sorption (µg/mm³)Water Solubility (µg/mm³)Polymerization Shrinkage (%)
0 (Control)25 ± 31.5 ± 0.22.8 ± 0.3
222 ± 21.3 ± 0.22.9 ± 0.3
518 ± 21.1 ± 0.13.1 ± 0.4
1015 ± 31.0 ± 0.23.4 ± 0.5

Visualizations

Proposed Polymerization Pathway

The following diagram illustrates the proposed free-radical polymerization of a dental composite resin matrix containing Bis-GMA, TEGDMA, and this compound, initiated by the camphorquinone/amine system.

PolymerizationPathway cluster_initiation Initiation cluster_propagation Propagation Light Light CQ Camphorquinone (CQ) Light->CQ hv CQ_excited Excited CQ* CQ->CQ_excited Amine Amine (EDAB) Radical Free Radical (R•) CQ_excited->Radical + Amine Monomers Bis-GMA TEGDMA HVDS Radical->Monomers attacks vinyl group Growing_Chain Growing Polymer Chain (P-M•) Monomers->Growing_Chain Chain Growth Growing_Chain->Monomers reacts with another monomer Crosslinked_Network Crosslinked Polymer Network Growing_Chain->Crosslinked_Network Termination/ Crosslinking

Caption: Proposed free-radical polymerization pathway.

Experimental Workflow

This diagram outlines the workflow for preparing and testing the experimental dental composites.

ExperimentalWorkflow cluster_testing Characterization Resin_Prep Resin Matrix Preparation (Bis-GMA, TEGDMA, HVDS, Initiators) Filler_Incorp Filler Incorporation (70 wt% Silanized Glass) Resin_Prep->Filler_Incorp Composite_Paste Homogenous Composite Paste Filler_Incorp->Composite_Paste Specimen_Fab Specimen Fabrication (Molding & Light Curing) Composite_Paste->Specimen_Fab Post_Cure Post-Curing & Storage (37°C Water for 24h) Specimen_Fab->Post_Cure Mech_Test Mechanical Testing - Flexural Strength - Compressive Strength Post_Cure->Mech_Test Phys_Test Physical Testing - Water Sorption - Polymerization Shrinkage Post_Cure->Phys_Test End End Mech_Test->End Phys_Test->End

Caption: Experimental workflow for composite preparation and testing.

Conclusion

The incorporation of this compound into dental composite resins is a novel concept that warrants experimental investigation. The protocols and expected outcomes presented in these application notes provide a comprehensive starting point for researchers to explore this area. The potential benefits of increased crosslink density and hydrophobicity could lead to the development of more durable and long-lasting dental restorative materials. However, it is important to note that the interaction between polyvinyl siloxane materials and composite resins has been shown to sometimes inhibit polymerization at the contact surface, a factor that should be carefully evaluated in any experimental study.[4] Further research is necessary to validate these hypotheses and fully characterize the performance of such modified composites.

References

Application Notes and Protocols: Hexavinyldisiloxane for Barrier Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexavinyldisiloxane (HVD) in the fabrication of high-performance barrier coatings. HVD is a versatile organosilicon monomer that, due to its six reactive vinyl groups, is an excellent precursor for creating densely cross-linked polymer networks with superior barrier properties against moisture and gases.[1] The primary method for depositing these coatings is Plasma-Enhanced Chemical Vapor Deposition (PECVD), a low-temperature process suitable for a variety of substrates, including flexible polymers and sensitive electronic components.[2][3]

Overview of this compound-Based Barrier Coatings

This compound's unique molecular structure allows for the formation of flexible yet robust coatings.[1] When used in a PECVD process, HVD can be polymerized to form thin films with a high degree of cross-linking. This dense network structure is highly effective at inhibiting the permeation of water vapor and oxygen, making it an ideal choice for protecting sensitive materials from environmental degradation.[1]

Key applications for HVD-based barrier coatings include:

  • Encapsulation of Organic Light-Emitting Diodes (OLEDs): Protecting the sensitive organic layers from moisture and oxygen to extend device lifetime.[1]

  • Pharmaceutical Packaging: Enhancing the shelf-life of moisture-sensitive drugs by providing a superior moisture barrier.[4]

  • Flexible Electronics: Providing durable and flexible barrier layers for next-generation electronic devices.

  • Food Packaging: Improving the barrier properties of packaging films to extend the freshness of food products.

Performance Data of HVD-Based Barrier Coatings

The following table summarizes the typical performance data for barrier coatings derived from this compound. These values are influenced by the specific deposition parameters used in the PECVD process.

Performance MetricTypical Value RangeSubstrate ExampleKey Influencing Factors
Water Vapor Transmission Rate (WVTR) 10-6 - 10-4 g/m²/dayPET, PENPlasma Power, Precursor Flow Rate, Oxygen Ratio
Oxygen Transmission Rate (OTR) < 0.5 cm³·μm/m²·day·kPaPET, PENPlasma Power, Precursor Flow Rate, Oxygen Ratio
Coating Thickness 50 - 500 nmVariousDeposition Time, Precursor Flow Rate
Optical Transparency > 90% in the visible spectrumGlass, PETPrecursor Chemistry, Plasma Conditions
Adhesion Excellent to various substratesPolymers, Glass, MetalsSubstrate Pre-treatment, Interfacial Chemistry

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical to ensure good adhesion and uniformity of the barrier coating.

  • Cleaning: Substrates should be thoroughly cleaned to remove any organic contaminants and particulate matter. A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropyl alcohol, and deionized water, each for 10-15 minutes.

  • Drying: After cleaning, substrates must be completely dried. This can be achieved by blowing with dry nitrogen gas followed by baking in an oven at a temperature compatible with the substrate material (e.g., 80-120 °C for many polymers).

  • Plasma Treatment (Optional but Recommended): A brief pre-treatment of the substrate with an oxygen or argon plasma within the PECVD chamber can enhance surface energy and promote adhesion of the HVD coating.

PECVD Protocol for this compound Barrier Coating

This protocol outlines a general procedure for depositing a silicon-based barrier coating using HVD as a precursor. The optimal parameters will vary depending on the specific PECVD system and the desired coating properties.

  • System Preparation:

    • Load the cleaned and dried substrates into the PECVD chamber.

    • Evacuate the chamber to a base pressure of at least 10-5 Torr to minimize background contaminants.

  • Precursor Delivery:

    • Heat the this compound source to a controlled temperature (e.g., 50-80 °C) to ensure a stable vapor pressure.

    • Use a mass flow controller (MFC) to introduce the HVD vapor into the chamber at a controlled flow rate (e.g., 5-20 sccm).

    • Co-inject oxygen and an inert carrier gas, such as argon, using separate MFCs. The ratio of HVD to oxygen is a critical parameter for controlling the film's chemical composition and barrier properties.

  • Plasma Deposition:

    • Set the process pressure within the chamber (e.g., 50-200 mTorr).

    • Apply radio frequency (RF) or microwave power to the electrodes to generate a plasma. The power level (e.g., 20-100 W) will influence the deposition rate and the degree of precursor fragmentation.

    • Maintain the deposition for the desired time to achieve the target coating thickness.

  • Post-Deposition:

    • Turn off the RF power and precursor gas flows.

    • Allow the chamber to cool before venting with an inert gas.

    • Remove the coated substrates for characterization.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Drying Drying (Nitrogen Blow & Oven Bake) Cleaning->Drying Plasma_Treat Optional Plasma Treatment (O2 or Ar Plasma) Drying->Plasma_Treat Loading Load Substrates into Chamber Plasma_Treat->Loading Evacuation Evacuate to Base Pressure Loading->Evacuation Precursor_Intro Introduce HVD, O2, Ar Evacuation->Precursor_Intro Deposition Plasma Deposition Precursor_Intro->Deposition Venting Cooling and Venting Deposition->Venting WVTR_Test WVTR Testing Venting->WVTR_Test OTR_Test OTR Testing Venting->OTR_Test Thickness_Measure Thickness Measurement Venting->Thickness_Measure Adhesion_Test Adhesion Analysis Venting->Adhesion_Test

Caption: Experimental workflow for barrier coating deposition.

HVD_Mechanism HVD This compound (HVD) Reactive_Species Reactive Species (Radicals, Ions) HVD->Reactive_Species Plasma Plasma Energy (RF/Microwave) Plasma->Reactive_Species Surface Substrate Surface Reactive_Species->Surface Adsorption & Reaction Coating Densely Cross-linked SiOxCyHz Film Surface->Coating Film Growth

Caption: Simplified mechanism of HVD plasma polymerization.

References

Application Notes and Protocols for the Polymerization of Hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of hexavinyldisiloxane (HVDSO), a versatile monomer for the synthesis of polyvinylsiloxane-based materials. The protocols outlined below cover free-radical and anionic polymerization methods, offering pathways to a range of polymer architectures and properties. These materials are of interest for applications requiring thermal stability, hydrophobicity, and biocompatibility, including in the development of advanced drug delivery systems, medical devices, and specialty elastomers.

Introduction to this compound Polymerization

This compound [(CH₂=CH)₃Si]₂O is a highly functionalized organosilicon monomer. Its six vinyl groups allow for extensive cross-linking, leading to the formation of complex, three-dimensional polymer networks. The reactivity of the vinyl groups makes HVDSO amenable to several polymerization techniques, most notably free-radical and anionic polymerization. The choice of method will dictate the resulting polymer's molecular weight, polydispersity, and network structure.

Free-Radical Polymerization of this compound

Free-radical polymerization is a robust method for polymerizing vinyl monomers and is well-suited for HVDSO. This process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that then propagate by adding to the vinyl groups of the monomer. Due to the high number of vinyl groups, this method often leads to a cross-linked gel at relatively low monomer conversion.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol describes the solution polymerization of HVDSO using AIBN as a thermal initiator.

Materials:

  • This compound (HVDSO), purified

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous toluene (or other suitable solvent like benzene)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve a specific amount of HVDSO in anhydrous toluene. A typical starting concentration would be in the range of 0.1 to 1.0 M.

  • Initiator Addition: Add the desired amount of AIBN. The initiator concentration is typically 1-2 mol% relative to the monomer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Reaction: Place the flask in a preheated oil bath at 60-70°C under a positive pressure of inert gas. Stir the reaction mixture vigorously.

  • Monitoring: The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or FTIR (monitoring the disappearance of vinyl protons or C=C stretching vibrations).

  • Termination and Precipitation: After the desired reaction time (typically several hours), terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

  • Purification: Isolate the precipitated polymer by filtration or decantation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data for Free-Radical Polymerization

The following table summarizes typical experimental parameters and expected outcomes for the free-radical polymerization of vinylsiloxane monomers. Note that for HVDSO, gelation is likely to occur, and the molecular weight of the soluble fraction before the gel point is reported.

ParameterValueExpected Outcome
Monomer Concentration0.04 - 0.1 mol/LLower concentrations can delay the onset of gelation.
Initiator (AIBN)1-5 mol% (relative to monomer)Higher initiator concentration leads to a faster reaction rate.
Temperature60°CStandard temperature for AIBN decomposition.
SolventBenzene or TolueneProvides a medium for the reaction and helps control viscosity.
kₚ/kₜ¹ᐟ²Decreases with monomer sizeThis kinetic parameter influences the rate of polymerization.

Experimental Workflow: Free-Radical Polymerization

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation prep1 Dissolve HVDSO in Toluene prep2 Add AIBN Initiator prep1->prep2 prep3 Degas via Freeze-Pump-Thaw (3x) prep2->prep3 react1 Heat to 60-70°C under Inert Atmosphere prep3->react1 react2 Stir for a Defined Time react1->react2 workup1 Cool to Terminate react2->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Wash Polymer workup2->workup3 workup4 Dry under Vacuum workup3->workup4 end end workup4->end Characterize Polymer

Caption: Workflow for the free-radical polymerization of HVDSO.

Anionic Polymerization of this compound

Anionic polymerization offers a more controlled route for polymer synthesis, potentially leading to polymers with narrower molecular weight distributions, provided that termination and chain transfer reactions are minimized. This method is initiated by a strong nucleophile, such as an organolithium compound. The polymerization of vinylsiloxanes can be sensitive to impurities, requiring stringent anhydrous and anaerobic conditions.

Experimental Protocol: Anionic Polymerization

This protocol is adapted from procedures for anionic polymerization of vinyl-substituted cyclic siloxanes and vinyl monomers. High-vacuum techniques are recommended for optimal results.

Materials:

  • This compound (HVDSO), rigorously purified and dried

  • n-Butyllithium (n-BuLi) in hexane, titrated solution

  • Anhydrous, non-polar solvent (e.g., hexane, cyclohexane, or toluene)

  • Anhydrous tetrahydrofuran (THF) as a polar modifier (optional)

  • Degassed methanol for termination

  • High-vacuum line and glassware

Procedure:

  • Solvent and Monomer Purification: Purify the solvent by distillation over a suitable drying agent (e.g., sodium/benzophenone ketyl). Purify HVDSO by distillation under reduced pressure over calcium hydride.

  • Reactor Setup: Assemble the reaction glassware, which has been flame-dried under vacuum, and connect it to the high-vacuum line.

  • Solvent and Monomer Transfer: Transfer the desired amount of purified solvent and HVDSO monomer into the reaction flask via cannula or vacuum distillation.

  • Initiator Addition: Cool the reactor to the desired temperature (e.g., -78°C to room temperature, depending on the solvent and desired control). Add the calculated amount of n-BuLi initiator dropwise via a gas-tight syringe while stirring. The initiation is often indicated by a color change.

  • Propagation: Allow the polymerization to proceed for the desired time. The reaction can be fast, especially in the presence of a polar modifier like THF.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol. The disappearance of any color associated with the living anionic chain ends indicates successful termination.

  • Isolation and Purification: Precipitate the polymer in a non-solvent like methanol, filter, and wash thoroughly.

  • Drying: Dry the polymer under high vacuum to a constant weight.

Quantitative Data for Anionic Polymerization

The following table presents typical parameters for the anionic polymerization of vinylsiloxane monomers.

ParameterValueExpected Outcome
Initiator (n-BuLi)M/I ratio: 20-1000Controls the target molecular weight (Mn ≈ M/I * monomer MW).
Temperature-78°C to 25°CLower temperatures can improve control and reduce side reactions.
SolventToluene, Hexane, THFSolvent polarity affects the polymerization rate and stereochemistry.
Molecular Weight (Mn)5,000 - 100,000 g/mol Dependent on the monomer-to-initiator ratio.
Polydispersity Index (PDI)1.1 - 1.5Narrower distributions are achievable with high-purity reagents.

Signaling Pathway: Anionic Polymerization Mechanism

Anionic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., n-BuLi) M HVDSO Monomer I->M Nucleophilic Attack IM Initiated Monomer (Anionic Species) PnM Growing Polymer Chain (Anionic) IM->PnM M2 HVDSO Monomer PnM->M2 Addition of Monomer PnM1 Elongated Polymer Chain (Anionic) PnM->PnM1 n times Term Terminating Agent (e.g., MeOH) PnM1->Term Protonation DeadPolymer Final Polymer

Caption: Mechanism of anionic polymerization of HVDSO.

Conclusion

The polymerization of this compound via free-radical or anionic methods provides access to a variety of polysiloxane materials. Free-radical polymerization is a straightforward method that typically yields cross-linked networks, suitable for applications such as thermosets and coatings. Anionic polymerization, while more experimentally demanding, offers the potential for greater control over the polymer architecture, which is crucial for more specialized applications in the biomedical and pharmaceutical fields. The choice of protocol should be guided by the desired material properties and the synthetic capabilities available. Further characterization of the resulting polymers, including molecular weight determination (GPC, for soluble fractions), thermal analysis (TGA, DSC), and spectroscopic analysis (NMR, FTIR), is essential to confirm the structure and properties of the synthesized materials.

Application Notes and Protocols: Hexavinyldisiloxane as a Precursor for Ceramic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of hexavinyldisiloxane as a preceramic polymer for the synthesis of silicon oxycarbide (SiOC) ceramic materials. The following sections detail the chemical transformation, experimental protocols, and material properties of the resulting ceramics, offering valuable insights for researchers in materials science and related fields.

Introduction

This compound is a versatile organosilicon compound that serves as a precursor for producing silicon oxycarbide (SiOC) ceramics through a process known as polymer-derived ceramics (PDCs). This method offers a distinct advantage over traditional ceramic processing by allowing for the fabrication of complex shapes and architectures. The vinyl groups in this compound facilitate cross-linking reactions, which are essential for forming a stable, infusible network that can be pyrolyzed to yield a ceramic material with high thermal stability and mechanical integrity.

Chemical Transformation and Signaling Pathway

The conversion of this compound to SiOC ceramic involves two primary stages: cross-linking and pyrolysis.

Cross-Linking: The vinyl groups in this compound are highly reactive and can undergo various cross-linking reactions, most notably hydrosilylation in the presence of a catalyst, to form a three-dimensional polymeric network. This process transforms the liquid precursor into a solid, infusible thermoset, which is crucial for retaining the desired shape during the subsequent high-temperature conversion.

Pyrolysis: The cross-linked polymer is then subjected to pyrolysis in an inert atmosphere. During this stage, the organic components of the polymer decompose, leading to the release of volatile species such as methane, hydrogen, and other hydrocarbons. The remaining inorganic network rearranges to form an amorphous SiOC ceramic.

G cluster_0 Cross-Linking Stage cluster_1 Pyrolysis Stage This compound This compound Cross-Linked Polysiloxane Network (Thermoset) Cross-Linked Polysiloxane Network (Thermoset) This compound->Cross-Linked Polysiloxane Network (Thermoset) Hydrosilylation Catalyst (e.g., Platinum-based) Catalyst (e.g., Platinum-based) Catalyst (e.g., Platinum-based)->this compound Pyrolysis (Inert Atmosphere, High Temperature) Pyrolysis (Inert Atmosphere, High Temperature) Cross-Linked Polysiloxane Network (Thermoset)->Pyrolysis (Inert Atmosphere, High Temperature) Volatile Byproducts (CH4, H2, etc.) Volatile Byproducts (CH4, H2, etc.) Pyrolysis (Inert Atmosphere, High Temperature)->Volatile Byproducts (CH4, H2, etc.) Amorphous SiOC Ceramic Amorphous SiOC Ceramic Pyrolysis (Inert Atmosphere, High Temperature)->Amorphous SiOC Ceramic

Caption: Chemical transformation of this compound to SiOC ceramic.

Experimental Protocols

The following protocols provide a general framework for the synthesis of SiOC ceramics from this compound. Specific parameters may be adjusted to achieve desired material properties.

Protocol for Cross-Linking of this compound
  • Preparation of Precursor Mixture: In a chemical fume hood, mix this compound with a platinum-based catalyst (e.g., Karstedt's catalyst) at a predetermined ratio. The catalyst concentration typically ranges from 10 to 100 ppm.

  • Degassing: Place the mixture in a vacuum chamber to remove any dissolved gases, which could lead to porosity in the final ceramic product.

  • Curing: Transfer the degassed mixture into a mold of the desired shape. The curing process can be initiated by thermal treatment, typically in an oven at temperatures ranging from 100 to 200°C, or by UV irradiation if a photoinitiator is used. The curing time will vary depending on the catalyst concentration and temperature.

  • Demolding: Once the polymer is fully cured into a solid thermoset, carefully remove it from the mold.

Protocol for Pyrolysis of Cross-Linked Polymer
  • Furnace Setup: Place the cross-linked polymer sample in a tube furnace equipped with a controlled atmosphere system.

  • Inert Atmosphere Purge: Purge the furnace with an inert gas, such as argon or nitrogen, for at least one hour to remove any residual oxygen. Maintain a constant flow of the inert gas throughout the pyrolysis process.

  • Heating Ramp: Heat the furnace to the desired pyrolysis temperature, typically between 800°C and 1200°C, at a controlled heating rate (e.g., 5°C/min).

  • Isothermal Hold: Hold the sample at the peak pyrolysis temperature for a specified duration, usually 1 to 4 hours, to ensure complete conversion to the ceramic phase.

  • Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Sample Retrieval: Once cooled, the resulting SiOC ceramic can be safely removed from the furnace.

G cluster_workflow Experimental Workflow Start Start Mix HVD with Catalyst Mix HVD with Catalyst Start->Mix HVD with Catalyst Degas Mixture Degas Mixture Mix HVD with Catalyst->Degas Mixture Pour into Mold Pour into Mold Degas Mixture->Pour into Mold Cure (Thermal or UV) Cure (Thermal or UV) Pour into Mold->Cure (Thermal or UV) Demold Cross-Linked Polymer Demold Cross-Linked Polymer Cure (Thermal or UV)->Demold Cross-Linked Polymer Place in Tube Furnace Place in Tube Furnace Demold Cross-Linked Polymer->Place in Tube Furnace Purge with Inert Gas Purge with Inert Gas Place in Tube Furnace->Purge with Inert Gas Pyrolysis (Heating Ramp & Hold) Pyrolysis (Heating Ramp & Hold) Purge with Inert Gas->Pyrolysis (Heating Ramp & Hold) Cool to Room Temperature Cool to Room Temperature Pyrolysis (Heating Ramp & Hold)->Cool to Room Temperature Retrieve SiOC Ceramic Retrieve SiOC Ceramic Cool to Room Temperature->Retrieve SiOC Ceramic End End Retrieve SiOC Ceramic->End

Caption: Experimental workflow for SiOC ceramic synthesis.

Data Presentation: Properties of SiOC Ceramics

The properties of SiOC ceramics derived from polysiloxane precursors are highly dependent on the specific precursor chemistry and pyrolysis conditions. The following tables summarize typical properties for SiOC ceramics. Note that specific values for this compound-derived ceramics may vary.

Table 1: Physical and Mechanical Properties of SiOC Ceramics

PropertyTypical Value Range
Density1.8 - 2.5 g/cm³
Porosity5 - 30 %
Compressive Strength100 - 500 MPa
Flexural Strength50 - 200 MPa
Hardness (Vickers)10 - 20 GPa
Young's Modulus70 - 150 GPa

Table 2: Thermal Properties of SiOC Ceramics

PropertyTypical Value
Thermal Stability in Inert AtmosphereUp to 1400 °C
Thermal Stability in AirUp to 1000 °C
Coefficient of Thermal Expansion2 - 4 x 10⁻⁶ /°C
Thermal Conductivity1 - 3 W/(m·K)

Table 3: Pyrolysis Parameters and Ceramic Yield

ParameterTypical Value/Range
Pyrolysis Temperature800 - 1200 °C
AtmosphereArgon or Nitrogen
Heating Rate1 - 10 °C/min
Isothermal Hold Time1 - 4 hours
Ceramic Yield60 - 85 %

Conclusion

This compound is a promising precursor for the fabrication of SiOC ceramics with tunable properties. The polymer-derived ceramics route offers significant processing advantages, enabling the creation of complex ceramic components. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound-derived ceramics in a variety of applications, including but not limited to, high-temperature structural components, coatings, and functional materials in advanced technologies. Further optimization of the processing parameters will allow for the tailoring of the final ceramic properties to meet specific application requirements.

Application Notes: Synthesis and Utility of Highly Branched Polysiloxanes via Thiol-Ene Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Highly branched and hyperbranched polymers are of significant interest across various fields, including coatings, additives, and biomedical applications, owing to their unique rheological and viscoelastic properties. Polysiloxanes, in particular, are valued for their flexibility, biocompatibility, gas permeability, and low glass transition temperature.[1] This document provides detailed protocols and data for the synthesis of highly branched polysiloxanes utilizing thiol-ene "click" chemistry, a highly efficient method for forming carbon-sulfur bonds.[2] This approach is characterized by high yields, minimal purification requirements, and a high tolerance for various functional groups.[2]

Experimental Protocols

Protocol 1: Synthesis of Thiol- and Ene-Functionalized Siloxane Oligomers

This protocol details the acid-catalyzed polycondensation for creating linear thiol- and ene-functionalized siloxane oligomers, which serve as precursors for the branched polymer synthesis.

Materials:

  • Thiol-functionalized silane monomers (e.g., mercaptopropyl)

  • Ene-functionalized silane monomers (e.g., allyl-functional)

  • Non-reactive silane monomers (e.g., diphenyl silanes, octyl-functional monomers)

  • Acid catalyst

  • Solvent (e.g., toluene)

Procedure:

  • Combine the desired molar ratios of thiol-functionalized, ene-functionalized, and non-reactive silane monomers in a round-bottom flask. The ratio of these monomers will determine the crosslink density and physicochemical properties of the final polymer network.[3]

  • Dissolve the monomers in a suitable solvent.

  • Add the acid catalyst to initiate the polycondensation reaction.

  • The reaction proceeds via a step-growth mechanism, forming siloxane oligomers with a low polydispersity and a near-Poisson distribution.[4]

  • Monitor the reaction until the desired molecular weight is achieved.

  • Purify the resulting oligomers to remove any unreacted monomers and catalyst residues.

Protocol 2: Thiol-Ene Photopolymerization to Form Highly Branched Polymers

This protocol describes the "click" reaction to form the final crosslinked, highly branched polymer network.

Materials:

  • Synthesized thiol-functionalized siloxane oligomers

  • Synthesized ene-functionalized siloxane oligomers

  • Photoinitiator (e.g., benzophenone)[2]

  • Solvent (e.g., 1:1 mixture of methanol and THF)[2]

  • UV light source (e.g., sunlamp)[2]

Procedure:

  • Dissolve the thiol- and ene-functionalized siloxane oligomers in the solvent system in a reaction vessel suitable for UV irradiation.

  • Add the photoinitiator to the solution.

  • Irradiate the mixture with the UV light source for 2-4 hours to initiate the thiol-ene reaction.[2] The reaction proceeds via a free-radical-mediated step-growth mechanism.[4]

  • The thiyl radicals propagate through the vinyl groups of the ene-functionalized oligomers, leading to the formation of a crosslinked polymer network.

  • Isolate the final highly branched polymer product, which may range from an oil to a powdery solid, by precipitation.[2]

Data Presentation

The properties of the resulting highly branched polysiloxanes are highly tunable by adjusting the composition of the precursor oligomers.

Precursor CompositionResulting Polymer PropertiesReference
High concentration of thiol functionalitiesHigher rubbery moduli, ultimate strengths, and Young's moduli.[3]
Low crosslink density and high secondary interactions (e.g., from phenyl groups)Greatest toughness.[3]
High fraction of octyl repeat unitsMore hydrophobic nature of the network.[3]
Replacement of polymethylhydrosiloxane (PMHS) with hydrogen-terminated hyperbranched polysiloxane (HTHPSi) as a crosslinker in release coatings272% increase in tensile strength and a decrease in peel force to 11.5 g/25 mm.[5]

Visualizations

Reaction Schemes and Workflows

Thiol_Ene_Polymerization cluster_Oligomer_Synthesis Oligomer Synthesis cluster_Polymerization Thiol-Ene Photopolymerization Monomers Thiol & Ene Functionalized Silane Monomers Polycondensation Acid-Catalyzed Polycondensation Monomers->Polycondensation Oligomers Linear Thiol & Ene Functionalized Oligomers Polycondensation->Oligomers Thiol_Ene_Reaction Thiol-Ene 'Click' Reaction (Step-Growth) Oligomers->Thiol_Ene_Reaction Photoinitiator Photoinitiator + UV Light Branched_Polymer Highly Branched Polysiloxane Network Thiol_Ene_Reaction->Branched_Polymer

Caption: Workflow for the synthesis of highly branched polysiloxanes.

Thiol_Ene_Mechanism Initiation Initiation: Radical abstracts H from Thiol Thiyl_Radical Thiyl Radical (R-S•) Initiation->Thiyl_Radical Propagation_1 Propagation: Thiyl radical adds to vinyl group Thiyl_Radical->Propagation_1 Carbon_Radical Carbon-Centered Radical Propagation_1->Carbon_Radical Propagation_2 Chain Transfer: Carbon radical abstracts H from another Thiol Carbon_Radical->Propagation_2 Propagation_2->Thiyl_Radical Regenerates Thiyl Radical Final_Product Thioether Linkage (C-S-C) Propagation_2->Final_Product

Caption: Mechanism of the free-radical mediated thiol-ene reaction.

Applications

The versatility of this synthetic approach allows for the tailoring of polymer properties for a wide range of applications:

  • Coatings: The introduction of hyperbranched polysiloxanes can significantly improve the mechanical and release properties of silicone-based release coatings.[5]

  • Biomedical Devices: The biocompatibility of polysiloxanes makes them suitable for applications such as intraocular lenses, drug delivery devices, and dental impression materials.[4]

  • Additives: Highly branched polymers can be used as additives to enhance the properties of other materials.[1]

  • Electronics: Polysiloxanes are used as electrical insulation and in semiconductor production due to their low dielectric constants.[6]

  • Drug Delivery: The ability to functionalize the exterior of these branched polymers allows for the tailoring of solubility and the potential for drug conjugation.[2]

References

Troubleshooting & Optimization

Inhibiting premature polymerization of hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of hexavinyldisiloxane during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization of this compound and why is it a concern?

A1: Premature polymerization is the unintended, spontaneous reaction of this compound monomers to form polymers or oligomers before the intended use. This is a significant concern as it can lead to increased viscosity, gelation, or complete solidification of the material. Such changes can render the product unusable, clog equipment, and lead to failed experiments, impacting the reliability and reproducibility of results.

Q2: What are the primary triggers for premature polymerization?

A2: The vinyl groups in this compound are susceptible to polymerization initiated by several factors, including:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin. While some siloxanes are stable at high temperatures, the presence of reactive vinyl groups lowers this threshold.

  • Light (UV Radiation): Ultraviolet radiation from sunlight or artificial light sources can generate free radicals, which act as initiators for vinyl polymerization.

  • Contaminants: Impurities such as residual catalysts from synthesis, metallic ions, or peroxides can initiate or accelerate polymerization.

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is the first line of defense against premature polymerization. Key recommendations include:

  • Temperature Control: Store in a cool, dark place. Refrigeration is often recommended, but consult the manufacturer's safety data sheet (SDS) for the optimal temperature range. Avoid temperature cycling.

  • Exclusion of Light: Use amber glass bottles or opaque containers to protect the material from UV radiation.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reactions with atmospheric moisture.

  • Container Integrity: Ensure containers are tightly sealed to prevent the ingress of contaminants and moisture.

Q4: What types of inhibitors can be used with this compound?

A4: Inhibitors are chemical compounds added in small quantities to prevent polymerization. For vinyl-containing siloxanes, two main types are relevant:

  • Free-Radical Scavengers: These compounds interrupt the chain reaction of free-radical polymerization. Common examples include phenolic compounds (like hydroquinone) and certain amines.

  • UV Stabilizers: These protect against light-induced polymerization. They are categorized into UV absorbers (e.g., benzophenones) that convert UV energy to heat, and Hindered Amine Light Stabilizers (HALS) that trap free radicals generated by UV exposure.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Increased Viscosity or Gelation in a New Bottle - Improper storage during shipping. - Manufacturing defect (rare).- Do not use the product. - Contact the supplier immediately and provide the lot number. - Review the supplier's storage and shipping protocols.
Product Polymerizes During Storage - Storage temperature is too high. - Exposure to light. - Container seal is compromised, allowing air/moisture in. - Depletion of the inhibitor over time.- Verify storage conditions against the SDS. - Move to a cooler, darker location. - Ensure the container is tightly sealed under an inert atmosphere. - If the product is near its shelf-life, consider testing for inhibitor concentration.
Polymerization Occurs During an Experiment - Excessive heating of the reaction mixture. - Unintentional exposure to a UV light source. - Introduction of a contaminant that acts as an initiator (e.g., peroxides, metal ions). - Incompatibility with other reagents.- Use a temperature-controlled reaction setup. - Shield the experiment from light, especially if using photo-sensitive reagents. - Ensure all glassware is scrupulously clean. - Review the compatibility of all reagents in the mixture.
Inconsistent Results Between Batches - Variation in the level of inhibitor in the this compound. - Differences in handling and storage of different batches.- Standardize storage and handling procedures for all materials. - For critical applications, consider analytical testing to quantify the inhibitor level upon receiving a new batch.

Inhibitor and Stabilizer Data

The following table summarizes common classes of inhibitors and stabilizers suitable for vinyl-containing siloxanes. Note that optimal concentrations are application-dependent and should be determined empirically.

Inhibitor/Stabilizer ClassExamplesMechanism of ActionTypical Concentration Range (ppm)
Phenolic Antioxidants Hydroquinone, Butylated Hydroxytoluene (BHT)Free-radical scavenger50 - 500
Hindered Amine Light Stabilizers (HALS) Chimassorb 81, Uvinul 5050Free-radical scavenger (regenerative)1000 - 5000
UV Absorbers Benzophenones, BenzotriazolesAbsorbs UV radiation and dissipates it as heat1000 - 10000
Cation Scavengers TriethanolamineNeutralizes cationic species that can initiate polymerization500 - 2000

Experimental Protocols

Protocol 1: Accelerated Stability Test for this compound

This protocol is designed to evaluate the effectiveness of different inhibitors by subjecting stabilized samples to elevated temperatures.

Materials:

  • This compound

  • Candidate inhibitors (e.g., Hydroquinone, BHT, a selected HALS)

  • Inert gas (Nitrogen or Argon)

  • Oven or heating block

  • Viscometer

  • Small, sealable glass vials

Procedure:

  • Prepare stock solutions of each inhibitor at a known concentration.

  • In a controlled environment (e.g., a glovebox), dispense a precise volume of this compound into several vials.

  • Add the required volume of inhibitor stock solution to each vial to achieve the desired final concentration. Include a control sample with no inhibitor.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Measure the initial viscosity of a sample from each concentration at room temperature.

  • Place the vials in an oven set to a constant elevated temperature (e.g., 60°C).

  • At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove one vial of each sample set from the oven.

  • Allow the vials to cool to room temperature.

  • Measure the viscosity of each sample.

  • Plot viscosity versus time for each inhibitor concentration. A smaller change in viscosity over time indicates a more effective inhibitor.

Visualizations

Premature_Polymerization_Pathway cluster_initiators Initiation Triggers cluster_process Polymerization Process cluster_inhibitors Inhibition Mechanisms Heat Heat Radical Free Radical Formation Heat->Radical UV_Light UV Light UV_Light->Radical Contaminants Contaminants Contaminants->Radical Monomer This compound Monomer Monomer->Radical activates Propagation Chain Propagation Radical->Propagation initiates Propagation->Propagation monomer addition Polymer Unwanted Polymer (Gel/Solid) Propagation->Polymer leads to Inhibitor Inhibitor (e.g., BHT, HALS) Inhibitor->Radical scavenges

Caption: Mechanism of premature polymerization and inhibition.

Troubleshooting_Workflow start Issue Detected: Increased Viscosity or Gelation check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_handling Review Experimental Protocol (Heat, Contaminants, Reagents) check_storage->check_handling Correct improper_storage Action: Correct Storage - Move to cool/dark area - Check seals check_storage->improper_storage Incorrect improper_handling Action: Refine Protocol - Control temperature - Use clean glassware - Check reagent compatibility check_handling->improper_handling Issue Found quarantine Quarantine Affected Material check_handling->quarantine No Issue Found improper_storage->quarantine end Resolution improper_handling->end contact_supplier Contact Supplier (Provide Lot #) quarantine->contact_supplier contact_supplier->end

Caption: Troubleshooting workflow for premature polymerization.

Technical Support Center: Optimizing Curing Parameters for Hexavinyldisiloxane Resins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the curing of hexavinyldisiloxane-based resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary curing mechanism for this compound resins?

A1: The primary curing mechanism is a platinum-catalyzed hydrosilylation reaction. This is an addition reaction where a silicon-hydride (Si-H) group from a crosslinking agent reacts with the vinyl (C=C) group of the this compound resin in the presence of a platinum catalyst. A significant advantage of this process is that it does not produce any volatile byproducts, leading to minimal shrinkage of the polymer.[1]

Q2: What is a typical concentration range for the platinum catalyst?

A2: For two-component room temperature vulcanizing (RTV) systems, it is recommended to use platinum catalysts in the range of 5-50 parts per million (ppm) relative to the total weight of the formulation.[1] The concentration can be adjusted to control the curing time.

Q3: Can the curing process be initiated by methods other than thermal curing?

A3: Yes, UV curing is an alternative to thermal curing. This method utilizes a photoactive catalyst, such as (MeCp)PtMe3, and is particularly useful for crosslinking thermally sensitive polymers as it does not require additional heat.[1] This can also be a more energy-efficient process.

Q4: What are typical curing temperatures and times for vinyl polymer materials?

A4: Curing parameters can vary, but a study on a polyvinyl rubber material showed that optimal tensile strength was achieved with a curing temperature of 150°C for 18 minutes, followed by a post-curing step at 50°C for 120 minutes.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the curing of this compound resins.

Issue 1: Incomplete or No Curing

  • Possible Cause: Incorrect mixing ratio of the resin and curing agent.

    • Solution: Ensure the resin and curing agent are mixed precisely according to the manufacturer's specifications. The molar ratio of silicon-bonded hydrogen atoms (SiH) to unsaturated groups (C=C) should typically range from 1.0:1.0 to 1.5:1.0.[3] A ratio below 1.0:1.0 will result in incomplete curing.[3]

  • Possible Cause: Low ambient temperature.

    • Solution: Increase the ambient temperature to the recommended range for the specific resin system. Lower temperatures can significantly slow down or even halt the curing process.

  • Possible Cause: Catalyst inhibition.

    • Solution: Identify and eliminate potential sources of contaminants. Platinum catalysts are sensitive to inhibition by certain elements, including sulfur, phosphorus, nitrogen, tin, mercury, and arsenic. Ensure all mixing tools and substrates are clean and free from these inhibitors.

Issue 2: Sticky or Tacky Surface

  • Possible Cause: Cure inhibition at the surface.

    • Solution: This is often caused by contact with materials containing inhibitors. If possible, apply a barrier coat or ensure the mold or substrate is made of a compatible material.

  • Possible Cause: Incomplete mixing.

    • Solution: Thoroughly mix the resin and curing agent, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.

  • Possible Cause: Insufficient curing time or temperature.

    • Solution: Increase the curing time or temperature according to the technical data sheet of the resin. A post-curing step at an elevated temperature can often resolve surface tackiness.

Issue 3: Bubble Formation

  • Possible Cause: Air entrapment during mixing.

    • Solution: Mix the components slowly and deliberately to avoid introducing air. Degassing the mixture in a vacuum chamber before pouring is highly recommended.

  • Possible Cause: Contamination leading to gas evolution.

    • Solution: As with cure inhibition, certain contaminants can react with the resin components and release gas, causing bubbles. Ensure a clean working environment and pure materials.

Quantitative Data on Curing Parameters

The following table summarizes the effect of varying curing parameters on the tensile strength of a polyvinyl rubber material, providing a reference for optimizing mechanical properties.

Curing Temperature (°C)Curing Time (min)Post-Curing Temperature (°C)Post-Curing Time (min)Resulting Tensile Strength
150145060Sub-optimal
15014100120Sub-optimal
170185060Sub-optimal
17018100120Sub-optimal
150 18 50 120 Higher Tensile Strength

Data adapted from a study on polyvinyl rubber material for sealing applications.[2]

Experimental Protocols

General Protocol for Platinum-Catalyzed Curing of Vinyl-Terminated Silicone Resins

This protocol provides a general procedure for the hydrosilylation curing of vinyl-terminated silicone resins, which is applicable to this compound-based systems.

Materials:

  • Vinyl-terminated silicone resin (e.g., containing this compound)

  • Silicon-hydride crosslinker

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Optional: Inhibitor (e.g., ethynoles) to control pot life[1]

  • Solvent (if required for viscosity adjustment)

  • Clean mixing containers and utensils

  • Vacuum chamber for degassing

  • Oven for thermal curing

Procedure:

  • Preparation: Ensure all glassware and equipment are clean and dry. The working environment should be free of potential catalyst inhibitors.

  • Formulation: In a clean container, accurately weigh the vinyl-terminated silicone resin.

  • Crosslinker Addition: Add the silicon-hydride crosslinker to the resin. The molar ratio of Si-H to vinyl groups should be carefully controlled, typically between 1.0:1.0 and 1.5:1.0.[3]

  • Mixing: Thoroughly mix the resin and crosslinker until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the platinum catalyst at the desired concentration (typically 5-50 ppm).[1] If using an inhibitor to extend the working time, it should be added before the catalyst. Mix thoroughly.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Continue degassing until bubble formation ceases.

  • Pouring: Pour the degassed mixture into the desired mold or onto the substrate.

  • Curing:

    • Room Temperature Curing: Allow the mixture to cure at ambient temperature for the time specified in the product's technical data sheet.

    • Thermal Curing: Place the sample in an oven at the recommended curing temperature (e.g., 150°C) for the specified duration (e.g., 18 minutes).[2]

  • Post-Curing (Optional but Recommended): For optimal mechanical properties, a post-curing step at a specific temperature (e.g., 50°C) for an extended period (e.g., 120 minutes) may be necessary.[2]

  • Demolding: Once fully cured and cooled to room temperature, carefully remove the cured resin from the mold.

Visualizations

Curing_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Resin Vinyl Resin Mixing Thorough Mixing Resin->Mixing Crosslinker Si-H Crosslinker Crosslinker->Mixing Catalyst Pt Catalyst Catalyst->Mixing Degassing Vacuum Degassing Mixing->Degassing Pouring Pouring Degassing->Pouring Curing Curing (Thermal or UV) Pouring->Curing PostCuring Post-Curing Curing->PostCuring CuredResin Cured Resin PostCuring->CuredResin

Caption: Experimental workflow for curing this compound resins.

Troubleshooting_Curing_Inhibition Start Incomplete Curing or Tacky Surface Observed CheckRatio Verify Mixing Ratio (Si-H : Vinyl) Start->CheckRatio RatioOK Ratio Correct CheckRatio->RatioOK Yes RatioIncorrect Adjust Ratio & Re-mix CheckRatio->RatioIncorrect No CheckTemp Check Curing Temperature & Time TempOK Temp/Time Adequate CheckTemp->TempOK Yes TempIncorrect Increase Temp/Time & Post-Cure CheckTemp->TempIncorrect No CheckInhibitors Investigate Potential Cure Inhibitors InhibitorsPresent Identify & Eliminate Contaminant Source CheckInhibitors->InhibitorsPresent Yes NoInhibitors Problem Resolved CheckInhibitors->NoInhibitors No RatioOK->CheckTemp RatioIncorrect->Start TempOK->CheckInhibitors TempIncorrect->Start InhibitorsPresent->Start

Caption: Troubleshooting logic for curing inhibition issues.

References

Technical Support Center: Troubleshooting Siloxane Ghost Peaks in GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for troubleshooting Gas Chromatography (GC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering siloxane-related ghost peaks during the GC analysis of compounds like hexavinyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are siloxane "ghost peaks" and why are they a problem in my analysis of this compound?

A1: Siloxane "ghost peaks" are unexpected peaks in a chromatogram that originate from silicon-based polymer contamination within the GC system.[1][2] These polymers, known as polysiloxanes, are ubiquitous in GC labs, forming the basis of many septa, vial caps, and even the column's stationary phase.[1][3] When analyzing a siloxane-based compound like this compound, these ghost peaks can co-elute with or appear near the peaks of interest, interfering with accurate identification and quantification. They can manifest as discrete, sharp peaks or as a general rise in the baseline signal.[1][3]

Q2: I see a series of unexpected, evenly-spaced peaks in my chromatogram. How can I confirm they are siloxanes?

A2: The most definitive method for identifying siloxane peaks is through Mass Spectrometry (MS). Siloxane compounds produce a characteristic fragmentation pattern. Look for a prominent ion at a mass-to-charge ratio (m/z) of 73.[3][4] Other common identifying ions include m/z 147, 207, 281, and 355.[5] A repeating pattern of peaks often points towards siloxane bleed from the inlet or vial septa.[3]

Q3: What are the most common sources of siloxane contamination in a GC system?

A3: Siloxane contamination can arise from several sources, often simultaneously. The most common culprits include:

  • Inlet and Vial Septa: This is the most frequent source. Septa are often made of silicone polymers that degrade at high inlet temperatures, releasing volatile cyclic siloxanes.[3][6][7]

  • GC Column Bleed: The stationary phase of the column itself can degrade, especially at high temperatures or in the presence of oxygen, releasing siloxane fragments.[8]

  • Vial Cap Liners: The septa in your sample vials are a significant source, especially if solvents are in contact with them for extended periods or if the same vial is punctured multiple times.[3][9]

  • Contaminated Liners: Septum particles from needle coring can fall into the inlet liner, creating a persistent source of bleed.[10]

  • Carrier Gas & Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce siloxanes. Using high-purity gas with appropriate filters is crucial.[3]

  • Handling: Contaminants from hand lotions, soaps, or oils can be transferred to septa or other components during handling.[3]

Q4: How can I differentiate between siloxane peaks from column bleed versus those from septum bleed?

A4: You can distinguish the source by examining both the chromatogram and the mass spectrum.

  • Chromatographic Appearance: Column bleed typically appears as a slow, gradual rise in the baseline as the oven temperature increases.[4][5][8] In contrast, septum bleed often manifests as a series of discrete, sharp, and often regularly spaced peaks that elute late in the run.[3][4]

  • Mass Spectra: While both sources are siloxanes, their chemical structures differ. Septum bleed is characterized by a dominant base peak at m/z 73 .[3][4] Column bleed , resulting from the breakdown of the stationary phase, typically shows prominent ions at m/z 207 (from hexamethylcyclotrisiloxane, D3) and m/z 281 (from octamethylcyclotetrasiloxane, D4), with a much lower relative abundance of the m/z 73 ion.[3][4]

Q5: My ghost peaks appear even when I inject a blank solvent. What does this indicate?

A5: The appearance of ghost peaks during a blank injection strongly suggests the contamination source is within the GC system itself, rather than from your sample, solvent, or sample preparation.[11] The contamination is likely located in the inlet (liner or septum), the gas lines, or is a result of column bleed.[11] Performing a "condensation test"—a blank run after the instrument has been idle and cool for an extended period (e.g., overnight)—can help pinpoint the source. If the ghost peaks are significantly larger in this first run, it indicates that contaminants are accumulating at the head of the cool column from the inlet or gas lines.[11]

Q6: How often should I perform inlet maintenance to prevent siloxane contamination?

A6: The frequency of inlet maintenance depends heavily on the number of injections and the cleanliness of your samples. A good starting point for preventative maintenance is to change the inlet septum every 100-200 autosampler injections or weekly, whichever comes first.[9][10] The inlet liner and its O-ring should be inspected regularly and replaced when visible contamination (e.g., septum particles, sample residue) is present, or on a monthly basis for moderately clean applications.[10][12] It is recommended to replace the septum, liner, and O-ring at the same time to ensure a clean and leak-free system.[13][14]

Troubleshooting Guides

Guide 1: Differentiating Siloxane Sources Using Mass Spectrometry

When siloxane ghost peaks are compromising your data, a mass spectrometer is your most powerful diagnostic tool. The fragmentation patterns of siloxanes from different sources are distinct. Use the following table to help identify the origin of your contamination.

Source of ContaminationPrimary Characteristic Ions (m/z)Secondary Ions (m/z)Typical Chromatographic Appearance
Septum / Vial Bleed 73 (Base Peak) 147, 221, 295, 369Series of discrete, sharp, evenly-spaced peaks.[3][4]
Column Bleed 207, 281 73 (low abundance), 147, 355Gradual rise in baseline with increasing temperature.[4][5]
Guide 2: Systematic Troubleshooting Workflow

Use the following workflow to systematically identify and eliminate the source of siloxane ghost peaks.

G cluster_start cluster_step1 Step 1: Isolate System vs. Sample cluster_step2 Step 2: Characterize Contamination cluster_step3 Step 3: Pinpoint Source & Resolve start Siloxane Ghost Peak Detected inject_blank Inject Blank Solvent (e.g., Hexane) start->inject_blank peaks_gone Peaks Disappear: Source is Sample, Solvent, or Syringe Contamination inject_blank->peaks_gone Yes peaks_remain Peaks Remain: Contamination is within GC System inject_blank->peaks_remain No analyze_ms Analyze Mass Spectrum of Ghost Peaks peaks_remain->analyze_ms is_column_bleed m/z 207/281 dominant? Rising Baseline? analyze_ms->is_column_bleed is_septa_bleed m/z 73 dominant? Sharp Peaks? analyze_ms->is_septa_bleed is_column_bleed->is_septa_bleed No/Unclear action_column Likely Column Bleed 1. Perform Column Bake-out. 2. If no improvement, trim column inlet. 3. Replace column as last resort. is_column_bleed->action_column Yes action_inlet Likely Inlet/Vial Contamination 1. Perform full Inlet Maintenance. 2. Use fresh vial with PTFE-lined cap. 3. Check carrier gas traps. is_septa_bleed->action_inlet Yes G cluster_sources Potential Sources of Siloxane Contamination cluster_system GC System cluster_output Result septa Inlet Septum (Degradation/Coring) gc_system GC Inlet & Column septa->gc_system vial Vial Cap Septum (Leaching) vial->gc_system column Column Stationary Phase (Bleed) column->gc_system gas Carrier Gas (Impurities) gas->gc_system liner Dirty Inlet Liner (Residue/Particles) liner->gc_system ghost_peaks Siloxane Ghost Peaks in Chromatogram gc_system->ghost_peaks

References

Technical Support Center: Crosslinking with Hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexavinyldisiloxane as a crosslinking agent in platinum-catalyzed hydrosilylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my formulation?

This compound serves as a crosslinking agent. Its six vinyl groups allow for the formation of a dense, three-dimensional network when reacted with Si-H groups of a polymer in the presence of a platinum catalyst. The concentration and reactivity of this compound are critical in determining the final mechanical properties of the cured material.

Q2: Which catalyst is recommended for curing with this compound?

Platinum-based catalysts are highly effective for the hydrosilylation reaction required for curing. The most common are Karstedt's catalyst (Pt2(dvtms)3, where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) and Speier's catalyst (H2PtCl6).[1] These are typically used in parts-per-million (ppm) concentrations.

Q3: Why is an inhibitor necessary in my two-part silicone system?

Inhibitors are used to prevent premature crosslinking at ambient temperatures, which extends the working time or "pot life" of the mixed formulation.[2] They allow for handling and application of the liquid silicone before the curing process is initiated, which is typically triggered by heat. Common inhibitors include compounds with unsaturated bonds, such as acetylenic alcohols.[3]

Q4: How can I control the degree of crosslinking?

The degree of crosslinking can be controlled by several factors:

  • Ratio of Si-H to Vinyl Groups: The stoichiometry between the Si-H groups (on your polymer) and the vinyl groups (from this compound) is a primary determinant of crosslink density.

  • Concentration of this compound: Higher concentrations of the crosslinker will generally lead to a higher crosslink density, resulting in a harder, more rigid material.

  • Catalyst Concentration: The amount of platinum catalyst affects the rate of the curing reaction.[1]

  • Inhibitor Concentration: The inhibitor concentration can be adjusted to control the pot life and the onset of curing.[4]

  • Curing Temperature and Time: Higher temperatures accelerate the curing process, leading to a faster network formation.

Q5: What analytical techniques can be used to measure the degree of crosslinking?

The crosslink density can be assessed using several methods:

  • Swelling Tests: By immersing a cured sample in a suitable solvent (like toluene), the amount of solvent absorbed can be related to the crosslink density using the Flory-Rehner equation.[5]

  • Mechanical Testing: Properties such as Shore hardness, tensile strength, and elongation at break are indicative of the crosslink density.

  • Rheometry: The viscoelastic properties of the material, such as the storage modulus (G'), can be measured to determine the extent of curing.

Troubleshooting Guide

Issue 1: Incomplete Cure or Tacky Surface
Potential Cause Troubleshooting Steps
Catalyst Poisoning The platinum catalyst is highly sensitive to certain chemical compounds that can inhibit or "poison" the curing reaction. This is a common cause of incomplete curing, especially at the interface with a master model or substrate.[6][7]
1. Identify and Eliminate Contaminants: Avoid contact with sulfur compounds (e.g., latex gloves, some modeling clays), tin compounds (e.g., condensation-cure silicones), amines, and some organic rubbers.[1][6]
2. Use a Barrier Coat: If contact with an inhibiting substrate is unavoidable, apply a barrier coat or a suitable primer to the surface before applying the silicone.
3. Test for Inhibition: Before a large-scale application, perform a small patch test on the substrate to check for compatibility.
Incorrect Mix Ratio An off-ratio mix of the vinyl-containing component (with this compound) and the Si-H-containing component can lead to an excess of one reactant, resulting in an incomplete cure and sticky surfaces.[6]
1. Accurate Measurement: Always measure components by weight using a calibrated scale, unless the manufacturer specifies volumetric measurement.
2. Thorough Mixing: Ensure the components are thoroughly mixed, scraping the sides and bottom of the mixing container to avoid unmixed pockets.[6]
Low Temperature The curing reaction is temperature-dependent. Low ambient temperatures can significantly slow down or even halt the curing process.[6]
1. Maintain Optimal Temperature: Work in an environment within the recommended temperature range, typically 20-25°C (68-77°F).[6]
2. Post-Cure with Heat: If possible, apply a post-cure at an elevated temperature as specified by the material's technical datasheet to ensure complete crosslinking.
Issue 2: Premature Curing (Short Pot Life)
Potential Cause Troubleshooting Steps
Insufficient Inhibitor The concentration of the inhibitor may be too low for the ambient temperature or the reactivity of the system.
1. Adjust Inhibitor Concentration: If formulating your own system, incrementally increase the inhibitor concentration. Consult the technical data for the specific inhibitor being used.
2. Store Components Properly: Store the components in a cool, dark place to prevent premature reaction, especially the platinum catalyst component.
High Ambient Temperature Higher temperatures will accelerate the reaction, reducing the pot life even in the presence of an inhibitor.
1. Work in a Cooler Environment: If possible, mix and apply the silicone in a temperature-controlled environment.
2. Cool Components: In some cases, pre-cooling the individual components before mixing can extend the pot life.

Quantitative Data on Crosslinking Control

Disclaimer: The following data is illustrative to demonstrate the expected trends in a typical platinum-cured silicone system. Actual results will vary based on the specific polymer, catalyst, and conditions used.

Table 1: Effect of this compound Concentration on Physical Properties

This compound (parts per hundred rubber)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
0.5253.5450
1.0355.0300
1.5456.5200
2.0557.0150

Table 2: Effect of Inhibitor Concentration on Gel Time

Inhibitor Concentration (ppm)Gel Time at 25°C (minutes)Gel Time at 100°C (seconds)
5012090
100240120
200480180
300> 720240

Experimental Protocols

Protocol 1: Preparation of a Crosslinked Silicone Elastomer

This protocol describes a general procedure for creating a crosslinked silicone elastomer using a two-part, platinum-catalyzed system with this compound as the crosslinker.

Materials:

  • Part A: Vinyl-terminated polydimethylsiloxane (PDMS-vinyl) and a platinum catalyst (e.g., Karstedt's catalyst).

  • Part B: Polymethylhydrosiloxane (PMHS) and an inhibitor.

  • This compound.

  • Mixing cups and spatula.

  • Vacuum chamber (optional, for degassing).

  • Mold.

  • Oven for post-curing.

Procedure:

  • Component Preparation: In a mixing cup, weigh the desired amount of Part A (PDMS-vinyl and catalyst).

  • Crosslinker Addition: Add the desired amount of this compound to Part A and mix thoroughly.

  • Initiation of Crosslinking: Weigh the appropriate amount of Part B (PMHS and inhibitor) according to the desired Si-H to vinyl ratio and add it to the mixture from Step 2.

  • Mixing: Mix all components thoroughly for 2-3 minutes, ensuring a homogenous mixture. Be sure to scrape the sides and bottom of the container.

  • Degassing (Optional): Place the mixed formulation in a vacuum chamber to remove any entrapped air bubbles until the mixture rises and collapses.

  • Casting: Pour the mixed silicone into the desired mold.

  • Curing: Allow the silicone to cure at room temperature for the time specified by the pot life, or accelerate the cure by placing it in an oven at a specified temperature (e.g., 100-150°C).

  • Post-Curing: For optimal properties, a post-cure at an elevated temperature (e.g., 150°C) for several hours is often recommended to complete the crosslinking reaction and remove any volatile byproducts.

  • Demolding: Once cooled, carefully remove the cured elastomer from the mold.

Protocol 2: Measuring Crosslink Density via Swelling Test

Materials:

  • Cured silicone sample of known initial mass.

  • Toluene (or another suitable solvent).

  • Beaker.

  • Analytical balance.

Procedure:

  • Initial Mass: Accurately weigh a small piece of the cured silicone sample (m_initial).

  • Swelling: Place the sample in a beaker and immerse it in toluene. Cover the beaker to prevent solvent evaporation.

  • Equilibrium: Allow the sample to swell for 24-48 hours until it reaches equilibrium (its weight no longer increases).

  • Swollen Mass: Quickly remove the swollen sample from the toluene, gently blot the surface to remove excess solvent, and immediately weigh it (m_swollen).

  • Dry Mass: Dry the swollen sample in an oven to remove all the solvent until a constant weight is achieved (m_dry).

  • Calculation: The degree of swelling and crosslink density can be calculated using the collected mass data and the Flory-Rehner equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_final Final Product weigh_A 1. Weigh Part A (PDMS-Vinyl + Catalyst) add_HVD 2. Add this compound weigh_A->add_HVD weigh_B 3. Weigh Part B (PMHS + Inhibitor) add_HVD->weigh_B mix 4. Thoroughly Mix All Components weigh_B->mix degas 5. Degas Mixture (Optional) mix->degas cast 6. Cast into Mold degas->cast cure 7. Cure at RT or Elevated Temperature cast->cure post_cure 8. Post-Cure in Oven cure->post_cure demold 9. Demold Elastomer post_cure->demold

Caption: Experimental workflow for preparing a crosslinked silicone elastomer.

Troubleshooting_Tree start Problem: Incomplete Cure or Tacky Surface q1 Was the mix ratio accurate by weight? start->q1 a1_no Action: Re-weigh components accurately and remix. q1->a1_no No q2 Was the mixture thoroughly combined? q1->q2 Yes a1_yes Yes a2_no Action: Improve mixing technique, scrape sides and bottom. q2->a2_no No q3 Is the ambient temperature > 20°C? q2->q3 Yes a2_yes Yes a3_no Action: Increase temperature or apply a post-cure. q3->a3_no No q4 Is the silicone in contact with a potential inhibitor? (e.g., latex, tin-cure silicone) q3->q4 Yes a3_yes Yes a4_yes Action: This is likely catalyst poisoning. Use a barrier coat or change the mold material. q4->a4_yes Yes a4_no Action: Contact technical support for further assistance. q4->a4_no No

Caption: Troubleshooting decision tree for incomplete curing issues.

References

Purity issues and purification methods for hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hexavinyldisiloxane

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common purity issues and provide robust purification methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities originating from its synthesis and storage. These include:

  • Residual Starting Materials and Solvents: Unreacted precursors from synthesis and solvents like toluene or hexane.

  • Related Siloxane Species: Other organosilicon compounds such as cyclic siloxanes (e.g., hexavinylcyclotrisiloxane), linear siloxane oligomers, and incompletely vinylated siloxanes.

  • Hydrolysis and Condensation Products: Silanols (Si-OH) can form if the compound is exposed to moisture, which can then condense to form higher molecular weight siloxanes.

  • Degradation Products: The vinyl groups are reactive and can lead to oligomerization or polymerization, especially when exposed to heat, light, or catalysts. Oxidation of the vinyl groups can also occur.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities. The mass spectrometer provides structural information about the separated components, allowing for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the product peaks. Impurities often have characteristic chemical shifts that allow for their identification. Tables of known chemical shifts for common solvents and siloxane-related impurities are valuable resources.[1][2][3][4]

Q3: What are the signs of degradation in this compound?

A3: Degradation of this compound can be indicated by:

  • Increased Viscosity: This often suggests that polymerization or oligomerization has occurred.

  • Changes in Appearance: The liquid may become cloudy or develop a yellowish tint.

  • Presence of Gels or Precipitates: This is a clear sign of polymerization.

  • Inconsistent Experimental Results: Degraded material can lead to irreproducible results in subsequent reactions, such as polymerizations.

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain the purity and stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction involving this compound is giving low yields or is not proceeding as expected.

Possible Cause Troubleshooting Step
Impure Monomer Assess the purity of your this compound using GC-MS or NMR. If impurities are detected, purify the monomer using fractional distillation or column chromatography.
Presence of Inhibitors Some commercial grades of vinyl-containing monomers contain inhibitors to prevent premature polymerization during storage. These may need to be removed, for example, by passing the monomer through a column of activated alumina.
Degraded Monomer Check for signs of degradation such as increased viscosity or discoloration. If degradation is suspected, purify the monomer or use a fresh batch.

Problem 2: I observe gel formation or premature polymerization during my experiment.

Possible Cause Troubleshooting Step
Contamination with a Catalyst Ensure all glassware is scrupulously clean and that there is no cross-contamination from catalysts used in other reactions.
High Temperatures Avoid excessive heating during your reaction setup or purification, as this can induce thermal polymerization. If distillation is used for purification, consider vacuum distillation to lower the boiling point.
Exposure to Light Some vinyl compounds are sensitive to light. Protect your reaction mixture from light by wrapping the reaction vessel in aluminum foil.

Problem 3: My purified this compound still shows impurities in the GC-MS or NMR analysis.

Possible Cause Troubleshooting Step
Inefficient Purification For distillation, ensure you are using a column with sufficient theoretical plates for the separation of closely boiling impurities. For chromatography, optimize the solvent system to achieve better separation.
Co-eluting Impurities In chromatography, some impurities may have similar polarity to this compound and co-elute. Try a different solvent system or a different stationary phase.
Thermal Degradation During Analysis High temperatures in the GC injection port can sometimes cause degradation of thermally sensitive compounds. Try lowering the injection port temperature.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Experimental Issue Encountered (e.g., low yield, side products) check_purity Assess Purity of this compound (GC-MS, NMR) start->check_purity check_storage Review Storage Conditions (Moisture, Air, Light, Temp.) start->check_storage is_pure Is it Pure? check_purity->is_pure purify Purify this compound (Distillation or Chromatography) is_pure->purify No check_procedure Review Experimental Procedure (Temp., Catalyst, Contamination) is_pure->check_procedure Yes purify->check_purity use_fresh Use a Fresh Batch of Monomer check_storage->use_fresh end_node Problem Resolved check_procedure->end_node

Caption: A logical workflow for troubleshooting experimental issues with this compound.

Purity and Purification Data

The following table summarizes typical purity levels of this compound and the expected purity after common purification methods.

Grade/Method Typical Purity (%) Common Impurities Present
As-Synthesized/Technical Grade 85 - 95%Starting materials, solvents, cyclic siloxanes, oligomers
After Fractional Distillation > 98%Closely boiling siloxane isomers
After Column Chromatography > 99%Trace amounts of highly polar or non-polar impurities
After Treatment with Adsorbents > 99.5%Odor-causing compounds, micro-impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile impurity).

  • Collect the initial distillate (forerun) in a separate receiving flask until the temperature begins to rise again.

  • As the temperature stabilizes at the boiling point of this compound (approx. 214-216 °C at atmospheric pressure), switch to a clean receiving flask to collect the pure product.

  • Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the distillation flask.

  • Allow the apparatus to cool completely before disassembling.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities from this compound.[5][6][7][8]

Materials:

  • Glass chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the impure this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow of the eluent, ensuring the top of the silica gel does not run dry.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to determine which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

PurificationWorkflow start Impure this compound purity_assessment Assess Purity (GC-MS, NMR) start->purity_assessment decision Purity Acceptable? purity_assessment->decision pure_product Pure this compound purity_assessment->pure_product If purity is high purification_method Choose Purification Method decision->purification_method No end_node Ready for Use decision->end_node Yes distillation Fractional Distillation purification_method->distillation Different Boiling Points chromatography Column Chromatography purification_method->chromatography Different Polarities adsorbent_treatment Adsorbent Treatment (Activated Carbon/Clay) purification_method->adsorbent_treatment Trace Impurities/Odor distillation->purity_assessment chromatography->purity_assessment adsorbent_treatment->purity_assessment pure_product->end_node

Caption: A general workflow for the purification of this compound.

References

Preventing phase separation in hexavinyldisiloxane formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in hexavinyldisiloxane formulations.

Troubleshooting Guide: Phase Separation

This guide provides a systematic approach to identifying and resolving phase separation issues during your experiments.

Question: My this compound formulation has become cloudy or has separated into distinct layers. What are the initial steps to diagnose the problem?

Answer: Initial diagnosis should focus on the formulation components and the processing environment. Phase separation in platinum-cured silicone systems, which often utilize vinyl-functional components like this compound, can be triggered by several factors.[1][2]

1. Review Formulation Components for Incompatibility:

  • Polarity Mismatch: this compound is a non-polar molecule. Mixing it with polar solvents, polymers, or additives can lead to immiscibility. The principle of "like dissolves like" is crucial here.

  • Molecular Weight Differences: Large differences in the molecular weight of polymers (e.g., mixing short-chain this compound with very long-chain polydimethylsiloxane) can promote phase separation.

  • Incompatible Fillers: Untreated fillers can have surface chemistries that are incompatible with the silicone matrix, leading to poor dispersion and separation.

2. Investigate Potential Catalyst Inhibition:

  • Contamination: Platinum catalysts used in addition-cure systems are highly sensitive to inhibition, which can lead to incomplete curing and localized phase separation.[1][3] Common inhibitors include sulfur compounds, tin salts (found in condensation-cure silicones), amines, and certain rubbers like latex.[4] Ensure all mixing tools, containers, and substrates are free from these contaminants.

  • Incorrect Catalyst Concentration: An insufficient amount of platinum catalyst can result in an incomplete cure, where unreacted components may phase separate over time.

3. Examine Environmental and Process Parameters:

  • Temperature Fluctuations: A change in temperature can alter the solubility of components, leading to phase separation. This is particularly relevant for formulations near their cloud point.

  • Improper Mixing: Inadequate mixing can leave localized regions of high and low concentrations of different components, which can act as nucleation sites for phase separation.[2][5]

  • Moisture: While addition-cure systems are not initiated by moisture, excessive moisture can interfere with the performance of some additives or fillers, indirectly promoting instability.

Logical Workflow for Troubleshooting Phase Separation

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Solutions cluster_3 Outcome start Formulation appears cloudy or has separated layers incompatibility Check for Component Incompatibility start->incompatibility Is there a polarity or MW mismatch? catalyst Investigate Catalyst Inhibition/Curing Issues start->catalyst Is the cure incomplete or tacky? process Review Process and Environmental Conditions start->process Were there temperature shifts or poor mixing? reformulate Reformulate with Compatibilizers/Surfactants incompatibility->reformulate clean Implement Strict Cleaning Protocols & Use Virgin Materials catalyst->clean optimize Optimize Mixing, Temperature, and Curing Parameters process->optimize end Stable, Homogeneous Formulation reformulate->end clean->end optimize->end

Caption: Troubleshooting workflow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why does it occur in my this compound formulation?

A1: Phase separation is the process where a mixture separates into multiple distinct phases with different compositions. In this compound formulations, this is typically a form of liquid-liquid phase separation. It occurs due to thermodynamic instability, which can be caused by:

  • Immiscibility: The components of your formulation (e.g., this compound, silicone polymers, solvents, fillers) have poor chemical compatibility. This is often due to differences in polarity and intermolecular forces.

  • Temperature Changes: As temperature changes, the solubility of different components can change, leading to separation. For some formulations, this occurs at a specific "cloud point" temperature.[6]

  • Polymerization-Induced Phase Separation: During the curing process, as polymer chains grow, their solubility characteristics can change, leading to separation from the solvent or other components.

Q2: Can the platinum catalyst system be a cause of phase separation?

A2: Yes, indirectly. The platinum catalyst is essential for the hydrosilylation reaction that cures the formulation. If the catalyst's activity is inhibited, the cross-linking reaction will be incomplete.[1][3] This leaves unreacted, low-molecular-weight species that are more mobile and can phase separate from the partially formed polymer network. Common inhibitors to avoid are sulfur, nitrogen, phosphorus, and tin compounds.[3]

Q3: How can I improve the compatibility of this compound with other components in my formulation?

A3: To improve compatibility, you can:

  • Use Compatibilizers or Surfactants: These are molecules that act as a bridge between immiscible components. For silicone formulations, silicone-based surfactants like dimethicone copolyols (silicone polyethers) are effective.[7][8][9] They have a silicone-soluble part and a part that is soluble in the other phase (e.g., a more polar phase).

  • Modify Components: In some cases, chemically modifying one of the components to make it more compatible with the others is an option.

Q4: Are there specific chemicals I should avoid when formulating with this compound to prevent phase separation?

A4: Yes. Based on general silicone compatibility, you should be cautious with:

  • Highly Polar Solvents: Water, methanol, ethanol, and acetone have poor compatibility with non-polar siloxanes.

  • Certain Organic Solvents: While many organic solvents can swell silicone, some like chloroform and strong acids can cause degradation or significant incompatibility.[8]

  • Catalyst Poisons: As mentioned, avoid any contact with sulfur, tin compounds, amines, and latex rubber to ensure a complete cure and prevent phase separation of unreacted material.[4][10]

Data Presentation

Table 1: Qualitative Compatibility of this compound with Common Formulation Components

This table provides a general guide to the compatibility of this compound with other substances based on principles of silicone chemistry. "Good" compatibility implies a lower likelihood of phase separation.

Component ClassSpecific ExamplesExpected CompatibilityRationale & Notes
Silicone Polymers Polydimethylsiloxane (PDMS), Vinyl-terminated PDMSGood"Like dissolves like." Both are non-polar siloxanes. Compatibility decreases with very large differences in molecular weight.[11]
Fillers Fumed Silica (surface-treated), QuartzGood to FairCompatibility is highly dependent on the surface treatment of the filler. Untreated silica can be hydrophilic and incompatible.
Non-Polar Solvents Toluene, Xylene, PentaneGoodThese solvents have solubility parameters similar to silicones and are often used as swelling agents.[12]
Polar Solvents Water, Ethanol, AcetonePoorSignificant mismatch in polarity leads to high interfacial tension and immiscibility.[12]
Plasticizers Phenyl Silicone OilFair to PoorPhenyl groups increase polarity compared to standard PDMS, which can lead to phase separation if not properly compatibilized.[11]
Additives Dimethicone CopolyolGood (as a compatibilizer)These are designed to be amphiphilic, bridging silicone and non-silicone phases to prevent separation.[7][8]

Table 2: Influence of Formulation and Process Variables on Phase Stability

VariableChangeEffect on Phase StabilityExplanation
Temperature IncreaseCan Increase or DecreaseMay increase solubility of components (improving stability) or exceed the cloud point (inducing separation).[6]
Component MW Increase DisparityDecreaseLarger differences in polymer chain length reduce conformational entropy of mixing, favoring separation.
Compatibilizer Conc. IncreaseIncreaseReduces interfacial tension between phases, stabilizing the mixture.[8]
Mixing Speed/Time IncreaseIncreasePromotes better dispersion and homogeneity, reducing the size of any potential phase domains.[5]
Catalyst Conc. Decrease below specDecreaseLeads to incomplete cure, leaving mobile, unreacted species that can phase separate.[1]
Presence of Inhibitors IntroduceDecreasePoisons the platinum catalyst, leading to incomplete cure and subsequent phase separation.[4]

Experimental Protocols

Protocol 1: Visual Assessment and Cloud Point Determination

Objective: To visually assess the phase stability of a this compound formulation and determine its cloud point temperature.

Materials:

  • This compound formulation

  • Clear, sealed glass vials or test tubes

  • Controlled temperature water bath or heating block with a temperature probe

  • Light source and a dark background for easy observation

Methodology:

  • Sample Preparation: Prepare the this compound formulation according to your standard procedure. Ensure all components are thoroughly mixed.

  • Initial Observation: Transfer 5-10 mL of the freshly prepared formulation into a clear glass vial. Seal the vial. Observe the sample at room temperature against a dark background. Note its initial appearance (e.g., clear, hazy, opaque).

  • Heating Cycle (Cloud Point Determination): a. Place the vial in the temperature-controlled bath, starting at room temperature. b. Increase the temperature in increments of 2°C per 5 minutes. c. After each increment, remove the vial and visually inspect it for any signs of cloudiness (turbidity). d. The temperature at which the clear solution first becomes cloudy is the cloud point .[6] Record this temperature.

  • Cooling Cycle: a. Once the cloud point is determined, allow the sample to cool back to room temperature. b. Observe if the formulation becomes clear again. This indicates reversible phase separation. If it remains cloudy, the separation may be irreversible.

  • Long-Term Stability Assessment: a. Store sealed vials of the formulation under different conditions (e.g., room temperature, 4°C, 40°C). b. Visually inspect the samples daily for the first week, and then weekly, for any signs of cloudiness, layer separation, or precipitation. Record all observations.

Protocol 2: Quantitative Stability Analysis via Turbidity Measurement

Objective: To quantitatively measure the phase separation of a formulation over time or as a function of temperature using a turbidimeter.

Materials:

  • Turbidimeter

  • Matched optical glass cuvettes

  • Silicone oil for cuvette coating (optional, to mask minor scratches)[13][14]

  • This compound formulation

  • Temperature-controlled sample holder for the turbidimeter (if available)

Methodology:

  • Instrument Calibration: Calibrate the turbidimeter according to the manufacturer's instructions using formazin standards.

  • Cuvette Preparation: a. Ensure the cuvettes are perfectly clean and dry. b. Handle cuvettes only by the top to avoid fingerprints on the optical surfaces. c. If necessary, apply a thin, uniform layer of silicone oil to the outside of the cuvettes to mask minor scratches and ensure consistent readings.[13][14]

  • Measurement: a. Prepare the this compound formulation and mix thoroughly. b. Immediately transfer the required volume of the sample into a cuvette, ensuring there are no air bubbles. c. Place the cuvette in the turbidimeter and record the initial turbidity in Nephelometric Turbidity Units (NTU). This is your time-zero reading.

  • Time-Based Stability Study: a. Store the cuvette (or a larger stock sample from which to draw aliquots) at a constant temperature. b. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), gently invert the cuvette to ensure homogeneity and measure the turbidity. c. A significant increase in NTU over time indicates increasing phase separation.

  • Temperature-Based Study (if equipment allows): a. Place the cuvette in a temperature-controlled holder. b. Gradually increase the temperature and record the turbidity at each temperature point to precisely identify the cloud point (the temperature at which a sharp increase in NTU occurs).

  • Data Analysis: Plot NTU versus time or NTU versus temperature. This provides a quantitative measure of your formulation's stability under the tested conditions.

Logical Relationship for Experimental Analysis

G cluster_0 Formulation Preparation cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis cluster_3 Conclusion prep Prepare this compound Formulation visual Protocol 1: Visual Assessment prep->visual turbidity Protocol 2: Turbidity Measurement prep->turbidity cloud_point Determine Cloud Point (Visual) visual->cloud_point long_term Long-Term Storage Observation visual->long_term conclusion Assess Formulation Stability cloud_point->conclusion long_term->conclusion ntu_time Plot NTU vs. Time turbidity->ntu_time ntu_temp Plot NTU vs. Temperature turbidity->ntu_temp ntu_time->conclusion ntu_temp->conclusion

References

Technical Support Center: Curing of Hexavinyldisiloxane Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with platinum-catalyzed hexavinyldisiloxane silicone systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the curing of this compound systems?

A1: The curing process is based on a platinum-catalyzed hydrosilylation reaction. In this addition reaction, a platinum catalyst facilitates the reaction between the vinyl groups of the this compound (or a vinyl-functional polymer) and the silicon-hydride (Si-H) groups of a crosslinking agent. This forms a stable, crosslinked polymer network.[1] The reaction creates an ethylene bridge between the polymer chains and, unlike condensation cure systems, does not produce any by-products, resulting in minimal shrinkage.[1][2]

Q2: What are the common signs of incomplete curing?

A2: Incomplete curing can manifest in several ways. The most common signs include the silicone remaining liquid, gummy, or having a sticky or tacky surface even after the recommended cure time has passed.[3][4] Other indicators can be a lack of expected physical properties, such as low hardness or poor tear strength. In severe cases of catalyst poisoning, the silicone in direct contact with a contaminating surface will fail to cure, while the rest of the material cures properly.[4][5][6]

Q3: My sample is only tacky on the surface. What could be the cause?

A3: Surface tackiness is a classic sign of cure inhibition, where a substance is preventing the platinum catalyst from functioning correctly at the interface.[4][5] This is often caused by direct contact with materials that contain catalyst poisons, such as sulfur, tin compounds, certain amines, or latex.[1][3][7] It can also be caused by atmospheric contaminants or residue on the master model or mold.[4][8]

Q4: Can the mixing ratio of the two components affect the final cure?

A4: Absolutely. Platinum-cured silicone systems are formulated to have a precise stoichiometric balance between the vinyl-functional component (Part A) and the hydride-functional crosslinker (Part B). Mixing the components "off-ratio" is a primary cause of curing failure.[4][7] An incorrect ratio leads to an excess of one reactant, resulting in an incomplete reaction and a poorly crosslinked, sticky final product.[4] Always measure components accurately by weight as specified by the manufacturer.[4][7]

Q5: How does temperature influence the curing process?

A5: Temperature plays a critical role in the cure rate. Higher temperatures will accelerate the cure, shortening the pot life (working time) and the demold time.[2][9] Conversely, lower temperatures (e.g., below 65°F or 18°C) will significantly slow down the reaction and can even lead to the silicone failing to cure at all.[5][9] For every 10°C (18°F) increase in temperature, the reaction rate can roughly double.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: The entire silicone batch failed to cure or is very soft and gummy.

This issue typically points to a problem with the silicone mixture itself or the overall curing environment.

Possible Cause Recommended Action
Incorrect Mix Ratio Ensure you are accurately weighing both Part A and Part B according to the manufacturer's specifications. Do not mix by volume unless explicitly instructed to do so.[4][7]
Inadequate Mixing Scrape the sides and bottom of your mixing container thoroughly to ensure both components are homogeneously blended. Unmixed spots will result in localized sticky patches.[4]
Low Ambient Temperature Move your setup to a warmer environment, ideally between 70-75°F (21-24°C).[5] Applying gentle heat (e.g., in an oven set to a low temperature as per manufacturer recommendations) can help to complete the cure.[4]
Expired Materials Check the "use by" date on your silicone components. Expired materials may have reduced reactivity.
Issue 2: The silicone is cured but the surface in contact with my model/mold is sticky.

This is a classic symptom of cure inhibition, where the platinum catalyst is "poisoned" by a contaminating substance.

Common Inhibitors (Catalyst Poisons) Recommended Action
Sulfur-Containing Materials Avoid contact with sulfur-based modeling clays, latex gloves, natural and sulfur-cured rubbers (e.g., neoprene), and some sealants.[1][3][4][7]
Tin Compounds Do not use tools, containers, or models that have previously been in contact with tin-cure silicones. Tin salts are potent inhibitors.[3][7]
Nitrogen Compounds (Amines) Certain amines, amides, and nitriles can inhibit the cure. Be cautious with epoxy resins, some 3D printed materials, and amine-based curing agents.[3][10][11]
Other Contaminants Heavy metals (lead, mercury, arsenic), some phosphorus compounds, and residual solvents can also poison the catalyst.[3][11] Ensure all surfaces are clean and dry. When in doubt, perform a small spot test on an inconspicuous area of the material before committing to the full application.[1][5]

A troubleshooting workflow for cure inhibition is presented below.

G cluster_0 start Start: Incomplete Cure (Sticky Surface) check_ratio Was the A:B mix ratio correct? start->check_ratio check_mixing Was mixing thorough (sides & bottom)? check_ratio->check_mixing Yes end End: Successful Cure check_ratio->end No -> Correct Ratio check_temp Was temperature > 20°C (68°F)? check_mixing->check_temp Yes check_mixing->end No -> Mix Thoroughly test_patch Perform small patch test on a known clean surface. check_temp->test_patch Yes check_temp->end No -> Increase Temp patch_cured Did patch cure correctly? test_patch->patch_cured inhibition Conclusion: Cure Inhibition Likely patch_cured->inhibition Yes system_issue Conclusion: Systemic Issue (Bad Batch / Expired) patch_cured->system_issue No remediate Isolate/Seal master pattern. Use barrier coat or different mold material. inhibition->remediate remediate->end

Troubleshooting workflow for incomplete curing.

Quantitative Data Summary

The following tables provide reference data for typical parameters influencing the curing of platinum-catalyzed silicone systems.

Table 1: Effect of Temperature on Cure Time

TemperatureApproximate Effect on Cure RateExample Cure Time
< 18°C (65°F)Significantly slowed; may not fully cure[9]> 24 hours or indefinite
23°C (73°F)Standard cure time (manufacturer specified)4 - 6 hours
33°C (91°F)Rate approximately doubles[2]2 - 3 hours
43°C (109°F)Rate approximately quadruples1 - 1.5 hours
Note: These are generalized values. Always consult the technical data sheet for your specific product.

Table 2: Common Inhibitors and Their Sources

Inhibitor ClassCommon Sources
Sulfur Compounds Sulfur-based clays, latex gloves, natural rubber, neoprene, some oils[1][3][4]
Tin Compounds Tin-cured silicones, some PVC stabilizers, organotin catalysts[3][7]
Nitrogen Compounds Amines, amides, urethanes, some epoxy resins, certain 3D printed resins[3][10][11]
Phosphorus Compounds Phosphines, phosphites[3]
Heavy Metals Lead, mercury, arsenic and their compounds[11]

Experimental Protocols for Cure Assessment

To quantitatively assess the state of cure, the following analytical techniques are recommended.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To monitor the disappearance of the Si-H peak, which is directly proportional to the extent of the hydrosilylation reaction.

  • Methodology:

    • Sample Preparation: Prepare a thin film of the reacting silicone mixture between two salt plates (e.g., KBr) or apply a thin layer onto a substrate compatible with ATR-FTIR.

    • Instrument Parameters:

      • Mode: Attenuated Total Reflectance (ATR) is often most convenient.

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans for a good signal-to-noise ratio.

    • Data Acquisition: Record spectra at regular time intervals (e.g., every 5-10 minutes) throughout the curing process.

    • Data Analysis: The key peak to monitor is the Si-H stretching band, typically found around 2160-2170 cm⁻¹.[12][13] Use a stable, non-reacting peak, such as the Si-CH₃ deformation at ~1260 cm⁻¹ or the siloxane (Si-O-Si) band around 1000-1100 cm⁻¹, as an internal standard.[12][13][14] Calculate the ratio of the Si-H peak height (or area) to the internal standard peak height at each time point. The degree of conversion can be calculated as: Conversion (%) = (1 - (Peak_Ratio_t / Peak_Ratio_t0)) * 100 where t is the time of measurement and t0 is the initial measurement.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat evolved during the exothermic curing reaction and to determine the residual heat of cure in a partially cured sample.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured silicone into a hermetically sealed aluminum DSC pan. For residual cure analysis, use a sample of the partially cured material.

    • Instrument Parameters (Dynamic Scan):

      • Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a temperature well above the curing range (e.g., 200°C) at a controlled heating rate (e.g., 5, 10, 15, or 20 °C/min).[15][16]

      • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.[16]

    • Data Acquisition: Record the heat flow as a function of temperature.

    • Data Analysis: Integrate the area of the exothermic peak to determine the total heat of reaction (ΔH_total). For a partially cured sample, the integrated area represents the residual heat of cure (ΔH_residual). The degree of cure can be calculated as: Degree of Cure (%) = ((ΔH_total - ΔH_residual) / ΔH_total) * 100

Rheometry
  • Objective: To monitor the change in viscoelastic properties (Storage Modulus G' and Loss Modulus G'') as the material transitions from a liquid to a solid.

  • Methodology:

    • Sample Preparation: Place the freshly mixed liquid silicone onto the lower plate of the rheometer. Lower the upper plate (e.g., parallel plate or cone-and-plate geometry) to the desired gap (e.g., 1-2 mm).

    • Instrument Parameters (Oscillatory Time Sweep):

      • Mode: Small-amplitude oscillatory shear (SAOS).

      • Temperature: Isothermal, set to the desired cure temperature.

      • Frequency: Constant frequency (e.g., 1 Hz or 1 rad/s).

      • Strain/Stress: A small, constant strain or stress within the linear viscoelastic region (LVER) of the material.

    • Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • Data Analysis: The curing process is monitored by the increase in G' and G''. The "gel point" or "crossover point" is where G' = G'', indicating the transition from liquid-like to solid-like behavior. The plateau of the G' curve at the end of the experiment indicates the final stiffness of the cured material.[17]

Durometry (Hardness Testing)
  • Objective: To measure the final hardness of the cured silicone, which is a good indicator of whether the material has achieved its expected mechanical properties.

  • Methodology:

    • Sample Preparation: Ensure the silicone sample is fully cured as per the manufacturer's instructions and is at least 6 mm thick, as per ASTM D2240.[18] The surface should be flat and smooth.

    • Instrument: Use a Shore A durometer for most silicone elastomers.[19][20] For very soft gels, a Shore OO durometer may be necessary.[19]

    • Measurement: Press the durometer foot firmly and flatly against the sample surface. The reading should be taken immediately. Take multiple readings at different locations on the sample and average the results.[18]

    • Data Analysis: Compare the measured Shore A hardness value to the value specified in the manufacturer's technical data sheet. A significantly lower value indicates incomplete curing.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical pathway of platinum-catalyzed hydrosilylation and the mechanism of inhibition.

G cluster_0 Hydrosilylation Curing Pathway cluster_1 Inhibition Pathway HVD This compound (Si-CH=CH2) Activated_Complex Activated Pt-Complex HVD->Activated_Complex Crosslinker Crosslinker (Si-H) Crosslinker->Activated_Complex Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Activated_Complex Deactivated_Catalyst Deactivated Catalyst (Poisoned Pt-Complex) Catalyst->Deactivated_Catalyst Activated_Complex->Catalyst Regenerated Cured_Network Crosslinked Silicone (Si-CH2-CH2-Si) Activated_Complex->Cured_Network Inhibitor Inhibitor / Poison (e.g., Sulfur, Tin) Inhibitor->Deactivated_Catalyst No_Cure No Reaction Deactivated_Catalyst->No_Cure

Hydrosilylation curing and inhibition pathways.

References

Technical Support Center: Minimizing Catalyst Poisoning in Hexavinyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during reactions involving hexavinyldisiloxane.

Troubleshooting Guide

Issue: Decreased or Stalled Reaction Rate

A sudden or gradual decrease in the reaction rate is a primary indicator of catalyst poisoning. If your hydrosilylation reaction with this compound is proceeding slower than expected or has stopped entirely, consider the following potential causes and solutions.

Potential Cause 1: Presence of Catalyst Poisons in Reactants or Solvents

Platinum-based catalysts, such as Karstedt's catalyst, are highly susceptible to poisoning by various functional groups that can coordinate strongly with the platinum center, rendering it inactive.

Troubleshooting Steps:

  • Identify Potential Poisons: Review the specifications of your this compound, hydrosilane, and solvents for the presence of common catalyst poisons. Common poisons for platinum catalysts include compounds containing sulfur, phosphorus, nitrogen (amines), arsenic, and tin.[1][2] Halogenated compounds can also act as inhibitors or poisons.[3]

  • Purify Reactants and Solvents: If the purity of your starting materials is uncertain, consider purification.

    • Distillation: For volatile liquid reactants and solvents, distillation can remove non-volatile impurities.

    • Carbon Treatment: Activated carbon can be used to remove various organic and some inorganic impurities.

    • Alumina Filtration: Passing reactants or solvents through a plug of activated alumina can remove polar impurities.

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents rated for sensitive catalytic applications.

Potential Cause 2: Catalyst Deactivation through Side Reactions

Undesirable side reactions can lead to the formation of species that inhibit or deactivate the catalyst. For instance, the presence of moisture can lead to the formation of silanols, which can affect catalyst activity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dried glassware and anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor for Byproduct Formation: Analyze the reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any unexpected byproducts that could be acting as catalyst inhibitors.

Issue: Low or Inconsistent Product Yield

Low product yield, even when the reaction appears to go to completion, can be a subtle sign of catalyst poisoning affecting the reaction's efficiency.

Troubleshooting Steps:

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst concentrations can sometimes lead to side reactions and the formation of inactive platinum colloids.[4] Conversely, if poisoning is suspected, a modest increase in catalyst loading might be necessary to achieve full conversion.

  • Investigate Reaction Temperature: The optimal temperature for hydrosilylation can vary. If the temperature is too low, the reaction may be slow, while excessively high temperatures can promote catalyst decomposition and side reactions. Perform small-scale experiments to determine the optimal temperature for your specific system.

  • Consider a Different Catalyst: If poisoning is inherent to your substrates and cannot be easily rectified by purification, consider using a more robust catalyst. Rhodium-based catalysts, for instance, may exhibit different sensitivities to certain poisons compared to platinum catalysts.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: The most common poisons for platinum catalysts, which are typically used in this compound hydrosilylation reactions, are:

  • Sulfur Compounds: Mercaptans, sulfides, and thiols are potent poisons.[1][2]

  • Phosphorus Compounds: Phosphines and phosphites can irreversibly bind to the catalyst.[1]

  • Nitrogen Compounds: Amines are known catalyst inhibitors.[1]

  • Tin Compounds: Organotin compounds, often used as catalysts in other types of silicone chemistry, can poison platinum catalysts.[1][6]

  • Heavy Metals: Arsenic and other heavy metals can deactivate the catalyst.[1]

Q2: How can I detect the presence of catalyst poisons in my reagents?

A2: Several analytical techniques can be employed to detect catalyst poisons:

  • Gas Chromatography with specific detectors: A GC with a sulfur-selective (SCD) or nitrogen-selective (NPD) detector can identify and quantify sulfur and nitrogen-containing poisons.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace amounts of metallic poisons like tin and arsenic.

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of a deactivated catalyst to identify the elements responsible for poisoning.[7]

Q3: Is it possible to regenerate a poisoned catalyst?

A3: In some cases, catalyst regeneration is possible, although its effectiveness depends on the nature of the poison and the extent of deactivation.

  • For sulfur poisoning: A combination of washing and high-temperature treatment in a controlled atmosphere (e.g., baking followed by reduction with hydrogen) can sometimes restore catalyst activity.[8][9][10]

  • Electrochemical Methods: Research has shown that electrochemical techniques can be used to oxidize adsorbed poisons from the catalyst surface, thereby regenerating its activity.[7]

Q4: Can I use an "inhibitor" to control the reaction, and how is that different from a "poison"?

A4: Yes, inhibitors are often used in commercial formulations to provide a desirable pot life, preventing the reaction from starting prematurely. An inhibitor typically binds reversibly to the catalyst, and its effect can be overcome, for example, by heating. A poison , on the other hand, usually binds irreversibly, causing permanent deactivation of the catalyst under the reaction conditions.[11][12] Common inhibitors include certain alkynes and maleates.

Quantitative Data on Catalyst Poisoning

The following table summarizes the impact of common poisons on the activity of a typical platinum catalyst in a model hydrosilylation reaction.

PoisonConcentration (ppm)Relative Reaction Rate (%)
None0100
Thiophenol (Sulfur)10< 5
Triphenylphosphine (Phosphorus)25~10
Triethylamine (Nitrogen)50~40
Dibutyltin Dilaurate (Tin)100~20

Note: These are illustrative values and the actual impact will depend on the specific catalyst, substrates, and reaction conditions.

Experimental Protocols

Protocol 1: Purification of this compound via Activated Alumina Filtration

This protocol describes a method for removing polar impurities that may act as catalyst inhibitors.

  • Prepare the Alumina Column:

    • Take a glass chromatography column and add a small plug of glass wool at the bottom.

    • Dry-pack the column with activated alumina. The amount of alumina will depend on the volume of this compound to be purified (a rule of thumb is a 10:1 ratio of substrate to alumina by weight).

    • Gently tap the column to ensure even packing.

  • Filtration:

    • Carefully add the this compound to the top of the column.

    • Allow the liquid to percolate through the alumina under gravity. For larger volumes, a slight positive pressure of an inert gas can be applied.

    • Collect the purified this compound in a clean, dry flask.

  • Storage:

    • Store the purified material under an inert atmosphere and away from moisture.

Protocol 2: Small-Scale Test for Catalyst Poisoning

This protocol helps to determine if your reagents are the source of catalyst poisoning.

  • Prepare a Stock Solution of the Catalyst: Dissolve a known amount of the platinum catalyst in a high-purity, anhydrous solvent (e.g., toluene) to create a stock solution of a specific concentration.

  • Set up Control and Test Reactions:

    • Control Reaction: In a clean, dry vial, combine high-purity this compound and a standard hydrosilane in the desired stoichiometry using the catalyst stock solution.

    • Test Reaction: In a separate vial, perform the same reaction but use your batch of this compound and/or hydrosilane.

  • Monitor the Reactions:

    • Monitor the progress of both reactions over time using a suitable analytical technique (e.g., GC, NMR, or IR spectroscopy to track the disappearance of the Si-H bond).

  • Analyze the Results:

    • A significantly slower reaction rate in the test reaction compared to the control reaction indicates the presence of a catalyst poison in your reagents.

Visualizations

CatalystPoisoningMechanism cluster_reaction Normal Catalytic Cycle cluster_poisoning Poisoning Event Catalyst Active Pt Catalyst Intermediate Catalyst-Reactant Complex Catalyst->Intermediate Reactant Binding Inactive_Catalyst Inactive Pt-Poison Complex Catalyst->Inactive_Catalyst Irreversible Binding Reactants This compound + Hydrosilane Product Hydrosilylation Product Intermediate->Product Product Formation Product->Catalyst Catalyst Regeneration Poison Poison (e.g., Sulfur Compound) Poison->Inactive_Catalyst

Caption: Mechanism of catalyst poisoning, showing the interruption of the normal catalytic cycle.

TroubleshootingWorkflow Start Reaction Rate is Slow or Stalled Check_Poisons Are there potential poisons in reagents? Start->Check_Poisons Purify Purify Reactants/Solvents Check_Poisons->Purify Yes Check_Side_Reactions Are there signs of side reactions? Check_Poisons->Check_Side_Reactions No High_Purity Use High-Purity Reagents Purify->High_Purity Optimize Optimize Catalyst Loading & Temperature High_Purity->Optimize Anhydrous Ensure Anhydrous Conditions Check_Side_Reactions->Anhydrous Yes Check_Side_Reactions->Optimize No Anhydrous->Optimize Success Reaction Successful Optimize->Success Failure Problem Persists Optimize->Failure Change_Catalyst Consider a Different Catalyst Change_Catalyst->Success Failure->Change_Catalyst

Caption: A workflow for troubleshooting slow or stalled this compound hydrosilylation reactions.

References

Validation & Comparative

Hexavinyldisiloxane vs. divinylbenzene as a crosslinking agent

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Hexavinyldisiloxane and Divinylbenzene as Crosslinking Agents for Researchers and Drug Development Professionals.

Introduction

Crosslinking agents are pivotal in polymer chemistry, transforming linear polymer chains into three-dimensional networks with enhanced mechanical, thermal, and chemical properties. The choice of crosslinking agent is critical in designing materials for specialized applications, particularly in the biomedical and pharmaceutical fields where properties like biocompatibility and stability are paramount. This guide provides a detailed, data-driven comparison of two prominent crosslinking agents: this compound (HVDS), an organosilicon monomer, and Divinylbenzene (DVB), an aromatic hydrocarbon. This comparison focuses on their performance in key areas relevant to research and drug development, including thermal stability, mechanical properties, and biocompatibility.

Performance Comparison: this compound vs. Divinylbenzene

The fundamental difference between HVDS and DVB lies in their chemical structures. HVDS is built upon a flexible siloxane (Si-O-Si) backbone, while DVB is based on a rigid benzene ring. This structural variance is the primary determinant of their distinct performance characteristics. HVDS, with its six reactive vinyl groups, is highly effective at creating densely cross-linked, flexible polymer networks.[1] DVB, typically with two vinyl groups, imparts rigidity and high thermal stability due to its aromatic nature.[2]

Thermal Stability

Crosslinking is widely employed to improve the thermal stability of polymer systems.[2] The introduction of a crosslinking agent creates a more compact polymer network that requires greater energy for thermal degradation.[2]

Divinylbenzene (DVB): DVB is well-documented to significantly enhance the thermal stability of polymers. The aromatic rings within the DVB structure contribute to this property.[2] In studies involving copolymers of styrene and methyl methacrylate, increasing the concentration of DVB leads to a direct increase in the onset temperature of thermal degradation.[3][4] For instance, in poly(styrene-co-divinylbenzene) microspheres, the degradation onset temperature increased from 339.8 °C to 376.9 °C as DVB content was raised.[3] Similarly, copolymers of styrene with DVB show progressively higher thermal stability as the DVB content increases up to about 50%.[5][6]

This compound (HVDS): The flexible siloxane backbone of HVDS also contributes to high thermal stability, a characteristic feature of polysiloxanes.[7] Materials incorporating HVDS, such as coatings for battery separators, exhibit improved thermal performance.[1] Reactive simulations have shown that a higher cross-linking density in polysiloxanes leads to enhanced thermal stability and greater mass retention after pyrolysis.[8] Hydrosilation reactions involving vinyl-functional siloxanes are specifically used to synthesize polymeric materials with high thermal and oxidative stability.[9]

CrosslinkerPolymer SystemDVB Concentration (mol %)Onset of Thermal Degradation (°C)Char Yield / Mass RetentionCitation
Divinylbenzene Polystyrene5339.8-[3]
Polystyrene75376.9-[3]
Polystyrene (Suspension)0.5291-[3]
Polystyrene (Suspension)4321-[3]
Methyl MethacrylateIncreasingIncreasesIncreases[2][4]
This compound PolysiloxanesIncreasingIncreasesIncreases[1][8]
Polyurethane-Higher than polyether/polyester PU-[7]

Table 1: Summary of quantitative data on the thermal stability of polymers crosslinked with Divinylbenzene and this compound.

Mechanical Properties

The mechanical behavior of a crosslinked polymer is dictated by the crosslink density and the chemical nature of the crosslinker.

Divinylbenzene (DVB): DVB creates a rigid network. As the concentration of DVB in a styrene-DVB copolymer is increased, the degree of cross-linking rises, causing the material to swell less in solvents and become mechanically tough and hard.[10] This rigidity, however, can also lead to brittleness at very high crosslink densities.

This compound (HVDS): The siloxane backbone of HVDS imparts significant flexibility to the resulting polymer network. This allows for the creation of materials that are both robust and pliable, a desirable combination for applications like protective coatings that must withstand mechanical stress and thermal expansion without cracking.[1] It is also utilized in dental restorative materials to enhance mechanical strength.[1]

PropertyThis compoundDivinylbenzene
Backbone Flexible Siloxane (Si-O-Si)Rigid Aromatic (Benzene Ring)
Reactivity High (6 vinyl groups)Standard (2 vinyl groups)
Resulting Network Flexible, Chemically ResistantRigid, Mechanically Tough
Primary Advantage Flexibility, BiocompatibilityHigh Thermal Stability, Rigidity

Table 2: Qualitative comparison of mechanical and structural properties.

Biocompatibility

For applications in drug development and medical devices, biocompatibility is a non-negotiable property.

Divinylbenzene (DVB): Polymers based on styrene and DVB are widely used in applications like ion-exchange resins for purification but are not typically selected for direct, long-term biomedical implantation due to potential biocompatibility issues associated with aromatic hydrocarbons.

This compound (HVDS): Organosilicon compounds, including HVDS, are known for their excellent biocompatibility, chemical inertness, and biostability.[11][12] A study on insulating coatings for neuroprosthetic devices found that a copolymer containing HVDS was highly biocompatible.[11] This polymer adsorbed the least amount of fibronectin (a protein involved in cellular adhesion and foreign body response) and elicited lower reactivity from astrocytes, key cells involved in glial scar formation around implants.[11] This low protein adsorption and cellular reactivity make HVDS-crosslinked materials prime candidates for drug delivery systems, hydrogels, and implantable devices.[11][12]

Visualization of Structures and Workflows

// Nodes A [label="Monomer & Crosslinker\nSelection (e.g., HVDS or DVB)"]; B [label="Initiator & Solvent\nPreparation"]; C [label="Polymerization Reaction\n(e.g., Free Radical Polymerization)"]; D [label="Purification\n(Removal of unreacted monomers)"]; E [label="Polymer Characterization"]; F [label="Thermal Analysis\n(TGA, DSC)"]; G [label="Mechanical Testing\n(Tensile, Modulus)"]; H [label="Biocompatibility Assay\n(Cell Viability, Protein Adsorption)"]; I [label="Final Material Performance\nEvaluation"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F [label="Evaluate Stability"]; E -> G [label="Evaluate Strength"]; E -> H [label="Evaluate Safety"]; {F, G, H} -> I; } caption="Generalized experimental workflow for polymer synthesis and characterization."

G

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate crosslinked polymers. Researchers should adapt these methods based on their specific polymer systems and equipment.

Protocol 1: Synthesis of Crosslinked Polymer via Free Radical Polymerization

This protocol describes a common method for synthesizing a crosslinked polymer network.

  • Monomer Preparation: In a reaction vessel, dissolve the primary monomer (e.g., styrene, methyl methacrylate) and the chosen crosslinking agent (Divinylbenzene or this compound) in a suitable solvent (e.g., toluene, acetonitrile). The molar ratio of monomer to crosslinker will determine the crosslink density.

  • Initiator Addition: Add a free-radical initiator, such as 2,2'-azoisobutyronitrile (AIBN), to the mixture. The concentration is typically around 0.5-1.0 mol% relative to the total monomer content.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath or heating mantle. Maintain a constant temperature (e.g., 60-80 °C) for a specified duration (e.g., 12-24 hours) with continuous stirring.

  • Precipitation and Washing: After the reaction, cool the vessel to room temperature. Pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash it repeatedly with the non-solvent to remove any unreacted monomers, initiator fragments, and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing data on thermal stability.

  • Sample Preparation: Place a small, precisely weighed amount of the dried polymer sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Program the instrument with the desired temperature profile.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Rate: Set a linear heating rate, typically 10 °C/min or 20 °C/min.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature high enough to ensure complete degradation (e.g., 800 °C).

  • Data Acquisition: Run the experiment and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset of degradation is often determined as the temperature at which 5% mass loss occurs (Td5). The temperature of the maximum rate of decomposition can be determined from the peak of the first derivative of the TGA curve.

Conclusion

This compound and Divinylbenzene are both effective crosslinking agents, but their distinct chemical structures render them suitable for different applications.

  • Divinylbenzene is the crosslinker of choice when the primary goal is to achieve high thermal stability and mechanical rigidity. Its aromatic structure provides a robust, stiff network, making it ideal for applications like polymer resins and materials intended for use in high-temperature environments.

  • This compound excels in applications demanding flexibility and superior biocompatibility.[1][11] Its siloxane backbone results in a more pliable network, and its demonstrated low protein adsorption and cellular reactivity make it a highly attractive candidate for advanced biomedical applications, including drug delivery vehicles, implantable devices, and biocompatible coatings.[11]

For professionals in drug development and biomedical research, the superior biocompatibility profile of HVDS presents a significant advantage, potentially reducing the foreign body response and improving the in vivo performance of long-term delivery systems and implants.

References

A Comparative Performance Analysis of Hexavinyldisiloxane and Other Common Vinylsiloxanes in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is paramount in tailoring the properties of silicone-based materials. This guide provides a detailed comparison of the performance of hexavinyldisiloxane against other widely used vinylsiloxanes, namely divinyltetramethyldisiloxane and tetravinyltetramethylcyclotetrasiloxane. The information presented is supported by available experimental data to facilitate informed material selection for advanced applications.

This compound stands out due to its high functionality, boasting six vinyl groups per molecule. This high density of reactive sites allows for the formation of highly cross-linked polymer networks. Such networks are particularly beneficial in the development of materials requiring exceptional barrier properties and robust protective coatings, where a dense polymer structure can effectively inhibit the permeation of substances like water vapor.[1] This makes it a strong candidate for applications in sensitive electronics, such as OLEDs, and for durable coatings in the automotive and aerospace industries.[1]

Physical and Chemical Properties

A fundamental comparison begins with the basic physical and chemical properties of these vinylsiloxanes, which influence their handling, processing, and reactivity.

PropertyThis compoundDivinyltetramethyldisiloxaneTetravinyltetramethylcyclotetrasiloxane
CAS Number 75144-60-42627-95-42554-06-5
Molecular Formula C12H18OSi2C8H18OSi2C12H24O4Si4
Molecular Weight ( g/mol ) 234.45186.40344.66
Boiling Point (°C) 115[2]139[3]111-112 @ 10 mmHg[4]
Density (g/mL at 25°C) 0.84[2]0.809[3]0.997[4]
Refractive Index 1.459[2]1.411[1]1.434[4]
Flash Point (°C) 62[2]21.7>121[4]

Performance Characteristics

Mechanical Properties

The mechanical strength and flexibility of a silicone elastomer are critical for its intended application. These properties are typically evaluated by measuring tensile strength, Young's modulus, and elongation at break.

Mechanical PropertyPolymer with this compound (Expected)Polymer with DivinyltetramethyldisiloxanePolymer with Tetravinyltetramethylcyclotetrasiloxane
Tensile Strength HighModerateModerate to High
Young's Modulus HighModerateModerate to High
Elongation at Break (%) Low to ModerateHighModerate
Crosslink Density Very HighLowHigh

The high number of vinyl groups in this compound is expected to lead to a very high crosslink density. This would likely result in a stiffer material with high tensile strength and a high Young's modulus, but with potentially lower elongation at break compared to polymers crosslinked with divinyltetramethyldisiloxane. Divinyltetramethyldisiloxane, with only two reactive sites, typically forms more flexible elastomers with higher elongation. Tetravinyltetramethylcyclotetrasiloxane, with four vinyl groups, offers a balance, producing robust elastomers. For instance, a silicone rubber reinforced with vinyl MQ resin and fumed silica, using a vinyl-terminated silicone oil, can achieve a tensile strength of 5.03 MPa and an elongation at break of 338.90%.[5]

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of polymers by measuring weight loss as a function of temperature.

Thermal PropertyPolymer with this compound (Expected)Polymer with DivinyltetramethyldisiloxanePolymer with Tetravinyltetramethylcyclotetrasiloxane
Decomposition Temperature HighModerateHigh

Polymers with higher crosslink densities generally exhibit greater thermal stability. Therefore, it is anticipated that polymers crosslinked with this compound would have a high decomposition temperature. Divinyltetramethyldisiloxane-crosslinked polymers are known for their good thermal stability, suitable for high-temperature applications.[1] Studies on the polymer-to-ceramic transformation of 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane have been conducted using coupled thermogravimetry and mass spectrometry (TG-MS), indicating its use in forming thermally stable materials.[6]

Experimental Protocols

Hydrosilylation Curing of Silicone Elastomer

The curing of vinylsiloxanes into a solid elastomer is typically achieved through a hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-terminated polydimethylsiloxane (crosslinker)

  • Vinylsiloxane (e.g., this compound, as a crosslinking enhancer)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control curing time)

Procedure:

  • In a clean container, thoroughly mix the vinyl-terminated PDMS and the vinylsiloxane.

  • Add the hydride-terminated PDMS crosslinker and mix until homogeneous.

  • If using, add the inhibitor and mix thoroughly.

  • Add the platinum catalyst and mix vigorously for a short, defined period, ensuring even distribution.

  • Pour the mixture into a mold, taking care to avoid introducing air bubbles.

  • De-gas the mixture in a vacuum chamber to remove any trapped air.

  • Cure the mixture at the recommended temperature and time (e.g., 150°C for 15 minutes).

  • After curing, allow the elastomer to cool to room temperature before demolding.

Mechanical Property Testing (ASTM D412)

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips

  • Extensometer for precise strain measurement

Procedure:

  • Prepare dumbbell-shaped test specimens from the cured silicone elastomer sheets according to ASTM D412 specifications.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen securely in the tensile grips of the UTM, ensuring it is properly aligned.

  • Attach the extensometer to the gauge length section of the specimen.

  • Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.

  • Record the force and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the preparation and mechanical testing of a silicone elastomer.

G Experimental Workflow: Silicone Elastomer Preparation and Testing cluster_preparation Elastomer Preparation cluster_testing Mechanical Testing cluster_results Performance Metrics mix_polymers Mix Vinyl-PDMS and Vinylsiloxane add_crosslinker Add Hydride-PDMS Crosslinker mix_polymers->add_crosslinker add_catalyst Add Platinum Catalyst and Mix add_crosslinker->add_catalyst pour_mold Pour into Mold add_catalyst->pour_mold degas Degas in Vacuum Chamber pour_mold->degas cure Cure at Elevated Temperature degas->cure prepare_specimen Prepare Dumbbell Specimen (ASTM D412) cure->prepare_specimen Cured Elastomer Sheet mount_specimen Mount in Universal Testing Machine prepare_specimen->mount_specimen perform_test Conduct Tensile Test mount_specimen->perform_test analyze_data Analyze Stress-Strain Data perform_test->analyze_data tensile_strength Tensile Strength (MPa) analyze_data->tensile_strength youngs_modulus Young's Modulus (MPa) analyze_data->youngs_modulus elongation Elongation at Break (%) analyze_data->elongation

References

A Comparative Guide to Analytical Methods for the Quantification of Hexavinyldisiloxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the accurate quantification of hexavinyldisiloxane, a key organosilicon compound used in various industrial and pharmaceutical applications. The selection of an appropriate analytical technique is critical for quality control, stability testing, and formulation development. This document compares the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), offering insights into their respective advantages and limitations.

Methodology Comparison

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of the three primary analytical techniques.

Quantitative Data Summary
ParameterGC-FIDGC-MSqNMR
Linearity (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) ~ 1-5 µg/mL~ 0.1-1 µg/mL~ 10-50 µg/mL
Limit of Quantification (LOQ) ~ 5-15 µg/mL~ 0.5-3 µg/mL~ 50-150 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 5%< 3%< 2%
Selectivity GoodExcellentExcellent
Throughput HighMediumLow to Medium
Cost (Instrument) Low to MediumMedium to HighHigh
Cost (Operational) LowMediumHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of siloxanes and can be adapted and validated for the specific quantification of this compound.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds. Its operational simplicity and low cost make it an attractive option for routine quality control.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane, toluene, or methylisobutylketone.[2]

  • Dilute to the mark with the chosen solvent.

  • If necessary, perform further serial dilutions to bring the concentration of this compound within the calibrated range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Method Validation: The method should be validated according to ICH Q2(R2) or FDA guidelines.[3][4] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to GC-FID, making it ideal for the analysis of complex samples and for trace-level quantification. The mass spectrometer provides structural information, confirming the identity of the analyte.

Sample Preparation: Sample preparation follows the same procedure as for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed capillary column).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Method Validation: Similar to GC-FID, the GC-MS method must be thoroughly validated for its intended use.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that provides a direct and highly accurate quantification of substances without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve the sample and internal standard completely.

  • Ensure the internal standard has a signal that is well-resolved from the analyte signals.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

  • Acquisition Parameters:

    • Number of scans: 16 to 64 (for adequate signal-to-noise).

    • Relaxation delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

    • Pulse width: Calibrated 90° pulse.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform baseline and phase correction.

    • Integrate the characteristic signals of this compound (e.g., vinyl protons) and the internal standard.

Quantification: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

Experimental Workflow

experimental_workflow cluster_gc GC Analysis cluster_qnmr qNMR Analysis start Start: Sample Weighing dissolution Dissolution in Solvent (e.g., Hexane, CDCl3) start->dissolution internal_std Addition of Internal Standard (for qNMR) dissolution->internal_std qNMR Path dilution Serial Dilution (for GC) dissolution->dilution GC Path nmr_acquisition NMR Data Acquisition internal_std->nmr_acquisition gc_injection GC Injection dilution->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection_fid FID Detection gc_separation->detection_fid GC-FID detection_ms MS Detection gc_separation->detection_ms GC-MS quantification Quantification detection_fid->quantification detection_ms->quantification nmr_processing Data Processing & Integration nmr_acquisition->nmr_processing nmr_processing->quantification end End: Report Result quantification->end

Caption: General experimental workflow for the quantification of this compound.

Method Selection Logic

method_selection start Start: Define Analytical Needs matrix_complexity Complex Sample Matrix? start->matrix_complexity sensitivity_need High Sensitivity Required? matrix_complexity->sensitivity_need No gc_ms GC-MS (Trace Analysis, Complex Matrix) matrix_complexity->gc_ms Yes primary_method Primary Method Required? sensitivity_need->primary_method No sensitivity_need->gc_ms Yes gc_fid GC-FID (Routine QC, Simple Matrix) primary_method->gc_fid No qnmr qNMR (High Accuracy, Reference Standard) primary_method->qnmr Yes end End: Method Selected gc_fid->end gc_ms->end qnmr->end

References

A Comparative Analysis of the Thermal Stability of Linear and Cyclic Vinylsiloxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal stability of linear and cyclic vinylsiloxanes, essential components in the development of various high-performance materials. The thermal resilience of these organosilicon compounds is a critical parameter for applications requiring stability at elevated temperatures. This document summarizes key thermal decomposition data, outlines experimental methodologies, and illustrates the degradation pathways.

Quantitative Thermal Stability Data

Table 1: Thermogravimetric Analysis (TGA) Data for Representative Vinylsiloxanes in an Inert Atmosphere (Nitrogen)

ParameterLinear Vinylsiloxane (Vinyl-Terminated PDMS)Cyclic Vinylsiloxane (e.g., D4-Vinyl)
Onset Decomposition Temp. (Tonset) ~350 - 400°CExpected to be > 400°C
Temperature of 5% Mass Loss (Td5%) ~380°CExpected to be higher than linear counterparts
Temperature of 10% Mass Loss (Td10%) ~410°CExpected to be higher than linear counterparts
Peak Decomposition Temp. (Tmax) ~450 - 500°CExpected to be higher than linear counterparts
Residual Mass at 600°C < 5%Expected to be very low (< 2%)

Note: The data for the linear vinylsiloxane is a composite representation from various studies on vinyl-terminated PDMS. The data for the cyclic vinylsiloxane is an educated estimation based on the known high thermal stability of cyclosiloxanes.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable thermal stability data. The following outlines a typical methodology for the thermogravimetric analysis of vinylsiloxanes.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small sample of the vinylsiloxane (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • The sample is initially held at a low temperature (e.g., 30°C) for a few minutes to allow for stabilization.

    • The temperature is then increased at a constant heating rate, commonly 10°C/min, over a range from 30°C to 800°C.

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

  • Data Analysis: Key thermal stability indicators are determined from the TGA curve:

    • Tonset : The temperature at which significant mass loss begins.

    • Td5% and Td10% : The temperatures at which 5% and 10% of the initial mass has been lost, respectively.

    • Tmax : The temperature at which the rate of mass loss is maximal, determined from the peak of the DTG curve.

    • Residual Mass : The percentage of the initial mass remaining at the end of the experiment.

Visualizing Experimental Workflow and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparing the thermal stability of linear and cyclic vinylsiloxanes and their respective degradation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_data_analysis Data Analysis Sample_Linear Linear Vinylsiloxane TGA TGA Instrument (Nitrogen Atmosphere, 10°C/min) Sample_Linear->TGA Sample_Cyclic Cyclic Vinylsiloxane Sample_Cyclic->TGA Data_Acquisition Acquire TGA/DTG Curves TGA->Data_Acquisition Data_Comparison Compare Td5%, Td10%, Tmax Data_Acquisition->Data_Comparison Conclusion Conclusion on Relative Thermal Stability Data_Comparison->Conclusion

Caption: Experimental workflow for the comparative thermal stability analysis.

degradation_pathways cluster_linear Linear Vinylsiloxane Degradation cluster_cyclic Cyclic Vinylsiloxane Degradation Linear Linear Vinylsiloxane Chain Backbiting Intramolecular 'Backbiting' Reaction Linear->Backbiting Cyclic_Products Formation of Volatile Cyclic Oligomers Backbiting->Cyclic_Products Cyclic Cyclic Vinylsiloxane Ring Ring_Opening High-Energy Ring Opening/Fragmentation Cyclic->Ring_Opening Volatile_Fragments Formation of Smaller Volatile Fragments Ring_Opening->Volatile_Fragments Heat Thermal Energy Heat->Linear Heat->Cyclic

Caption: Degradation pathways of linear and cyclic vinylsiloxanes.

Discussion of Thermal Stability

The thermal stability of polysiloxanes is intrinsically linked to their molecular structure.

Linear Vinylsiloxanes: Linear vinylsiloxanes, such as vinyl-terminated PDMS, primarily degrade through a mechanism known as "unzipping" or "backbiting."[1] In this process, the end of the polymer chain folds back on itself, leading to the cleavage of Si-O bonds and the formation of thermodynamically stable, volatile cyclic oligomers (e.g., D3, D4, D5). This degradation pathway results in a significant mass loss at elevated temperatures. The presence of vinyl groups can influence the initiation of this process, but the fundamental mechanism of forming cyclic species remains the same.

Cyclic Vinylsiloxanes: Cyclic vinylsiloxanes, being already in a stable ring structure, do not undergo the "backbiting" degradation pathway that is characteristic of their linear counterparts. Their thermal degradation requires higher energy to induce ring-opening polymerization or fragmentation into smaller volatile compounds. Consequently, cyclic vinylsiloxanes are generally expected to exhibit higher thermal stability than linear vinylsiloxanes of comparable molecular weight.

References

Assessing the Biocompatibility of Hexavinyldisiloxane-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of medical devices and therapeutic applications. This guide provides a comparative analysis of the biocompatibility of hexavinyldisiloxane (HVD)-based materials against other common alternatives, supported by experimental data and detailed protocols.

This compound (HVD) is a reactive silicone compound frequently used as a crosslinking agent in the synthesis of silicone polymers and resins. The biocompatibility of the final material is paramount for its application in the medical field. This guide will delve into the key aspects of biocompatibility assessment, focusing on cytotoxicity, hemocompatibility, and inflammatory response, while comparing HVD-based materials with widely used alternatives such as polydimethylsiloxane (PDMS) and other polyvinyl siloxanes (PVS).

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies to facilitate a clear comparison between different siloxane-based materials. It is important to note that direct quantitative data for HVD-exclusive materials is limited in publicly available literature; therefore, data from closely related polyvinyl siloxanes are presented as a proxy.

Table 1: In Vitro Cytotoxicity Data

MaterialCell LineAssayConcentration/TimeCell Viability (%)Reference
Polyvinyl Siloxane (PVS)NIH 3T3MTTDay 1119.75[1]
Day 392.5[1]
Day 772.04[1]
Polydimethylsiloxane (PDMS)L929MTT12.5 mg/mL (24h)103.51 ± 6.33[2]
25 mg/mL (24h)96 ± 2.82[2]
Polyvinyl Ether Silicone (PVES)NIH 3T3MTTDay 125.55[1]
Polyether (PE)NIH 3T3MTTDay 1107.5[1]

Table 2: Hemocompatibility Data

MaterialTestParameterResultReference
Silicone-based substratesHemolysis< 2%Considered biocompatible[3]
Gellan gum-sodium alginate (1% gellan)HemolysisSignificant hemolytic activityNot biocompatible at this concentration[3]

Table 3: In Vivo Inflammatory Response (Qualitative)

MaterialFindingConclusionReference
Poly(trivinyltrimethylcyclotrisiloxane-hexavinyldisiloxane) (polyV(3)D(3)-HVDS)Lower astrocyte reactivity and microglial proximity compared to stainless steel and polyV(3)D(3).Deemed most biocompatible and least reactive among the tested materials.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. The following sections outline the standard protocols for key experiments based on the International Organization for Standardization (ISO) 10993.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death. The MTT assay is a common quantitative method.[4][5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Sample Preparation: An extract of the test material is prepared by incubating it in a cell culture medium at 37°C for 24 hours, following ISO 10993-12 guidelines.

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.[7]

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3 hours at 37°C.[7]

  • Solubilization: A solubilizing agent, such as isopropanol, is added to dissolve the formazan crystals.[7]

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the negative control (cells in culture medium only). A material is generally considered non-cytotoxic if the cell viability is above 70%.[6]

Hemocompatibility Testing (ISO 10993-4)

These tests assess the interaction of a blood-contacting material with blood and its components.[8][9][10]

Hemolysis Assay:

Principle: This test determines the degree of red blood cell (RBC) lysis caused by the material.

Protocol Outline:

  • Sample Preparation: The test material is incubated with a saline solution.

  • Blood Collection: Fresh human blood is collected with an anticoagulant.

  • Incubation: The diluted blood is incubated with the material extract or directly with the material at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline). A hemolysis rate below 2% is typically considered non-hemolytic and biocompatible.[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and hemocompatibility testing.

Cytotoxicity_Workflow cluster_prep Sample & Cell Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Analysis prep_material Prepare Material Extract (ISO 10993-12) expose_cells Expose Cells to Material Extract prep_material->expose_cells prep_cells Seed Cells in 96-well Plate prep_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calc_viability Calculate Cell Viability (%) measure_abs->calc_viability

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Hemocompatibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing cluster_analysis Analysis prep_material Prepare Material/Extract incubate Incubate Blood with Material @ 37°C prep_material->incubate prep_blood Collect & Dilute Human Blood prep_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_hb Measure Hemoglobin in Supernatant centrifuge->measure_hb calc_hemolysis Calculate Hemolysis (%) measure_hb->calc_hemolysis

Caption: Workflow for Hemolysis Testing as part of Hemocompatibility Assessment.

Conclusion

The available data suggests that siloxane-based materials, including those related to this compound, generally exhibit good biocompatibility. Polyvinyl siloxanes and polydimethylsiloxane have demonstrated high cell viability in cytotoxicity assays. While direct quantitative data for HVD-based materials remains scarce in public literature, qualitative assessments of HVD-containing copolymers indicate a favorable inflammatory response. For a definitive assessment of a novel HVD-based material, it is imperative to conduct rigorous biocompatibility testing following standardized protocols such as those outlined in the ISO 10993 series. This guide provides the foundational knowledge and comparative data to aid researchers in this critical evaluation process.

References

Cross-Validation of NMR and GC-MS for the Characterization of Hexavinyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quality control and characterization of organosilicon compounds, particularly reactive intermediates like hexavinyldisiloxane, robust analytical methodologies are paramount. This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound. The cross-validation of data from these orthogonal techniques ensures the unambiguous identification, purity assessment, and quantification of this critical reagent.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative and qualitative data that can be obtained from NMR and GC-MS analysis of this compound, highlighting the complementary nature of the two techniques.

ParameterNMR SpectroscopyGC-MSCross-Validation Point
Identity Confirmation Provides detailed structural information through chemical shifts (¹H, ¹³C, ²⁹Si) and coupling constants, confirming the presence of vinyl groups and the disiloxane backbone.Provides the molecular weight of the parent ion and a characteristic fragmentation pattern, which serves as a molecular fingerprint.The molecular structure determined by NMR should be consistent with the molecular weight and fragmentation pattern observed in MS.
Purity Assessment (%) Quantitative ¹H NMR (qNMR) using an internal standard allows for a highly accurate determination of absolute purity without the need for a reference standard of the analyte.Provides relative purity based on the peak area percentage of the main component in the chromatogram. Can be quantitative with a certified reference standard.The purity values obtained from both methods should be in close agreement. Discrepancies may indicate the presence of non-volatile or co-eluting impurities.
Impurity Identification Can identify and structurally elucidate impurities that are present in sufficient concentration to produce observable signals.Highly sensitive for the detection of volatile impurities, even at trace levels. Tentative identification can be made through library matching of mass spectra.Impurities detected by GC-MS can be targeted for structural confirmation by more sensitive NMR experiments or by synthesizing the suspected impurity.
Quantification of Specific Impurities Can quantify specific impurities if unique signals can be resolved and integrated, and a suitable internal or external standard is used.Can quantify specific impurities with high sensitivity and selectivity using a calibration curve generated from a standard of the impurity.Both techniques should provide comparable quantitative results for any identified impurities present above the detection limit of both instruments.
Detection of Oligomers/Polymers Can detect the presence of higher molecular weight siloxane oligomers through the appearance of new silicon environments in the ²⁹Si NMR spectrum.May not be suitable for the analysis of non-volatile oligomers or polymers, which will not elute from the GC column.The absence of oligomeric species in the NMR spectrum validates the GC-MS chromatogram as being representative of the volatile components of the sample.

Experimental Protocols

Detailed methodologies for the characterization of this compound using NMR and GC-MS are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Dissolve the sample and internal standard in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from residual water and other interfering impurities.

  • Thoroughly mix the solution until the sample is completely dissolved.

2. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 8-16

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the vinyl protons of this compound and the protons of the internal standard.

3. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. ²⁹Si NMR Data Acquisition:

  • Pulse Sequence: Inverse-gated proton-decoupled single-pulse experiment to suppress the negative Nuclear Overhauser Effect (NOE) for quantitative analysis.

  • Acquisition Parameters:

    • Spectral Width: ~100 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (D1): 60-120 seconds (due to the long relaxation times of ²⁹Si nuclei)

    • Number of Scans: 1024 or more.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., acetone, hexane, or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution for calibration if quantitative analysis is required.

  • For purity analysis, a single dilution of the sample to an appropriate concentration (e.g., 100 µg/mL) is sufficient.

  • An internal standard (e.g., dodecane) can be added to the sample and standard solutions for improved quantitative accuracy.[1]

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a "1-type" or "5-type" column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 10:1 split ratio) to avoid column overloading.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C (hold for 1 minute)

    • Ramp: 15 °C/min to 300 °C

    • Final Hold: 5-10 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Perform a library search (e.g., NIST, Wiley) on the mass spectrum of the main peak and any impurity peaks for tentative identification.

  • For purity assessment, calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the working standards.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the key analytical signatures of this compound.

Cross-Validation Workflow for this compound Characterization cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis cluster_Validation Cross-Validation NMR_Sample Sample Preparation (with Internal Standard) NMR_Acquisition 1H, 13C, 29Si NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Data NMR Spectra NMR_Acquisition->NMR_Data NMR_Analysis Structural Elucidation & Quantitative Analysis NMR_Data->NMR_Analysis Comparison Comparison of Results NMR_Analysis->Comparison Structure, Purity GCMS_Sample Sample Preparation (Dilution) GCMS_Acquisition GC-MS Data Acquisition GCMS_Sample->GCMS_Acquisition GCMS_Data Chromatogram & Mass Spectra GCMS_Acquisition->GCMS_Data GCMS_Analysis Peak Identification & Purity Assessment GCMS_Data->GCMS_Analysis GCMS_Analysis->Comparison Molecular Weight, Fragmentation, Relative Purity Confirmation Confirmed Identity, Purity, and Impurity Profile Comparison->Confirmation

Caption: Cross-validation workflow for this compound.

This compound Structure and Key Analytical Signatures cluster_Structure Chemical Structure cluster_NMR Expected NMR Signals cluster_GCMS Expected GC-MS Data HVDSO H₂C=CH - Si(CH=CH₂)₂ - O - Si(CH=CH₂)₂ - CH=CH₂ H_NMR ¹H NMR: Multiplets at ~5.8-6.2 ppm (Vinyl Protons) C_NMR ¹³C NMR: Signals at ~130-140 ppm (Vinyl Carbons) Si_NMR ²⁹Si NMR: Single resonance at ~ -20 to -25 ppm GC GC: Single major peak MS MS (EI): Characteristic fragmentation (e.g., loss of vinyl groups, Si-O bond cleavage)

Caption: Key analytical signatures of this compound.

Conclusion

The complementary nature of NMR spectroscopy and GC-MS provides a powerful toolkit for the comprehensive characterization of this compound. While NMR offers unparalleled detail for structural elucidation and accurate quantification without a specific reference standard, GC-MS excels in its sensitivity for detecting and identifying volatile impurities. By employing both techniques in a cross-validation approach, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound, thereby enhancing the reliability and reproducibility of their research and manufacturing processes. The potential for siloxane "ghost peaks" in GC analysis from sources like inlet septa should be considered and mitigated through best practices to ensure accurate analysis.[2] Furthermore, the analysis of siloxanes by GC can be susceptible to matrix-induced errors, and verification of data by GC-MS is advisable when interferences are suspected.[1]

References

Benchmarking Mechanical Properties of Polymers Crosslinked with Vinyl Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking monomer is a critical decision that directly influences the mechanical performance of a polymer network. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with two common vinyl monomers: divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA). The data presented herein is a synthesis of findings from multiple studies to highlight the distinct effects of these crosslinkers on key mechanical attributes.

Executive Summary

The choice between divinylbenzene and ethylene glycol dimethacrylate as a crosslinking agent can significantly alter the tensile strength, elastic modulus, and brittleness of a polymer. Generally, DVB, with its rigid aromatic structure, tends to create more rigid and brittle polymers with higher tensile strength and modulus at lower concentrations. In contrast, the greater flexibility of the EGDMA molecule can impart a degree of ductility to the polymer, though often at the expense of ultimate strength and stiffness. The data presented below offers a quantitative basis for these general trends.

Data Presentation: A Comparative Analysis

The following tables summarize the mechanical properties of polystyrene (PS) and poly(methyl methacrylate) (PMMA) crosslinked with varying concentrations of DVB and EGDMA. It is important to note that the data has been compiled from different studies and that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Mechanical Properties of Polystyrene (PS) Crosslinked with Divinylbenzene (DVB)

DVB Content (% by weight)Elastic Modulus (GPa)Bulk Modulus (GPa)Shear Modulus (GPa)Tensile Strength (MPa)
02.93.451.1446
3.83.463.551.3851
7.13.764.171.4855
11.14.074.971.6358

Data synthesized from molecular dynamics simulations of crosslinked polystyrene.

Table 2: Mechanical Properties of Poly(methyl methacrylate) (PMMA) Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)

EGDMA Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0653.12.5
1723.32.3
5853.82.1
10924.21.8

Illustrative data based on typical trends observed in the literature for acrylic polymers.

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures. The following are detailed methodologies for two of the most relevant experiments.

Tensile Testing (Following ASTM D638)

Tensile properties are among the most important indicators of a material's mechanical behavior. The test measures the force required to pull a specimen to its breaking point.

Methodology:

  • Specimen Preparation: "Dog-bone" shaped specimens are prepared from the crosslinked polymer according to the dimensions specified in ASTM D638. This standardized shape ensures that the stress is concentrated in the central, narrower section of the specimen.

  • Instrumentation: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to accurately measure the elongation.

  • Test Procedure:

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the gauge length of the specimen.

    • The UTM pulls the specimen at a constant rate of speed until it fractures.

    • The force and elongation are continuously recorded throughout the test.

  • Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are determined.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique used to study the viscoelastic properties of polymers. It provides information on the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response).

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens of the crosslinked polymer are prepared.

  • Instrumentation: A DMA instrument is used, which applies a small, oscillating (sinusoidal) stress to the sample. The instrument measures the resulting strain and the phase lag between the stress and strain.

  • Test Procedure:

    • The specimen is clamped into the instrument's fixture.

    • The test is typically run over a range of temperatures, while the frequency of the oscillating stress is held constant.

    • The instrument records the storage modulus (E'), loss modulus (E"), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.

  • Data Analysis: The resulting curves provide information about the glass transition temperature (Tg), the rubbery plateau modulus (which is related to the crosslink density), and other relaxation events in the polymer.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the mechanical properties of crosslinked polymers and the logical relationship between crosslinker structure and resulting polymer properties.

experimental_workflow cluster_synthesis Polymer Synthesis & Crosslinking cluster_testing Mechanical Property Testing cluster_analysis Data Analysis & Comparison Monomer Base Monomer (e.g., Styrene, MMA) Polymerization Polymerization Monomer->Polymerization Crosslinker Vinyl Monomer (e.g., DVB, EGDMA) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization CrosslinkedPolymer Crosslinked Polymer Polymerization->CrosslinkedPolymer SpecimenPrep Specimen Preparation (e.g., ASTM D638 'dog-bone') CrosslinkedPolymer->SpecimenPrep TensileTest Tensile Testing (UTM) SpecimenPrep->TensileTest DMATest Dynamic Mechanical Analysis (DMA) SpecimenPrep->DMATest StressStrain Stress-Strain Curve TensileTest->StressStrain ModulusTemp Modulus vs. Temperature DMATest->ModulusTemp MechanicalProperties Quantitative Mechanical Properties (Tensile Strength, Modulus, etc.) StressStrain->MechanicalProperties ModulusTemp->MechanicalProperties ComparativeAnalysis Comparative Analysis MechanicalProperties->ComparativeAnalysis logical_relationship cluster_crosslinker Crosslinker Properties cluster_network Resulting Polymer Network cluster_properties Macroscopic Mechanical Properties Rigid Rigid Structure (e.g., DVB with aromatic ring) DenseNetwork Dense, Tightly Crosslinked Network Rigid->DenseNetwork Flexible Flexible Structure (e.g., EGDMA with rotatable bonds) LooserNetwork Looser, More Flexible Network Flexible->LooserNetwork HighModulus High Modulus & High Tensile Strength DenseNetwork->HighModulus HighBrittleness Increased Brittleness DenseNetwork->HighBrittleness LowerModulus Lower Modulus LooserNetwork->LowerModulus IncreasedDuctility Increased Ductility/ Elongation LooserNetwork->IncreasedDuctility

Safety Operating Guide

Proper Disposal of Hexavinyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of hexavinyldisiloxane, a combustible organosiloxane compound.

This compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. The primary method for its disposal is incineration by a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to observe the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[2] In areas with inadequate ventilation, a NIOSH-approved respirator may be necessary.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3]

  • Ignition Sources: As a combustible liquid, keep this compound away from heat, sparks, open flames, and any other potential ignition sources.[1]

  • Spill Management: In the event of a spill, it should be cleaned up immediately and appropriately.[3] Small spills can be absorbed with an inert material like sand or vermiculite.

Quantitative Data for Disposal Planning

The following table summarizes key quantitative data for this compound, which is essential for logistical planning and communication with waste disposal services.

PropertyValueSignificance for Disposal
Flash Point -1°C to -6°C (for related compounds)A low flash point indicates high flammability, underscoring the need to avoid ignition sources during handling and storage.
Specific Gravity 0.76 g/cm³ (for related compounds)Being less dense than water, it will float, which is important to consider in case of a spill into a water source.
Vapor Density >1 (Air = 1) (for related compounds)Vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of ignition.
Solubility in Water InsolubleIts insolubility in water means it will not be diluted by water and can persist as a separate phase.

Note: Data is for hexamethyldisiloxane, a closely related compound, as specific data for this compound can be limited. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Step-by-Step Disposal Protocol

The following is a detailed, step-by-step protocol for the disposal of waste this compound:

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled container. The original container is often the best choice.[4]

  • Do not mix this compound with other waste chemicals, especially incompatible materials such as strong oxidizing agents.[5]

Step 2: Packaging and Labeling

  • Ensure the waste container is in good condition, free of leaks, and securely sealed with a screw-top cap.[4] Makeshift lids like paraffin film or foil are not acceptable for transport.[4]

  • The container must be clearly labeled as "Hazardous Waste."[6]

  • The label must also include:

    • The words "Combustible Liquid."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first drop of waste was added to the container).[6]

    • The name and contact information of the generating laboratory or researcher.[4]

    • Applicable hazard pictograms (e.g., the flame pictogram).[6]

Step 3: Temporary Storage in the Laboratory

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • This area should be away from general lab traffic and ignition sources.

  • Ensure secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.[4]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory at any one time.[4]

Step 4: Arranging for Disposal

  • Identify and contact a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.

  • You can also search for licensed facilities through your state's environmental protection agency website or the U.S. Environmental Protection Agency's (EPA) RCRAInfo database.

  • Provide the disposal company with an accurate description of the waste, including its chemical composition and quantity.

Step 5: Documentation (Hazardous Waste Manifest)

  • A Uniform Hazardous Waste Manifest is required for the off-site transport of hazardous waste. This is a multi-part form that tracks the waste from your laboratory to its final disposal.

  • The manifest must be completed and signed by the waste generator (you or your institution's representative).

  • The manifest will be signed by the transporter and the receiving disposal facility, with copies returned to you to confirm the proper disposal of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hexavinyldisiloxane_Disposal_Workflow cluster_lab Laboratory Procedures cluster_logistics Logistical and Regulatory Steps cluster_disposal Final Disposal Collect 1. Collect Waste This compound Segregate 2. Segregate from Incompatible Waste Collect->Segregate Package 3. Package in a Sealed Container Segregate->Package Label 4. Label Container as 'Hazardous Waste' Package->Label Store 5. Temporary Storage in Designated Area Label->Store Contact_Vendor 6. Contact Licensed Disposal Vendor Store->Contact_Vendor Prepare_Manifest 7. Prepare Hazardous Waste Manifest Contact_Vendor->Prepare_Manifest Schedule_Pickup 8. Schedule Waste Pickup Prepare_Manifest->Schedule_Pickup Transport 9. Transport by Licensed Hauler Schedule_Pickup->Transport Incinerate 10. Incineration at Permitted Facility Transport->Incinerate Documentation 11. Receive Certificate of Disposal Incinerate->Documentation

Workflow for the proper disposal of this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific EHS guidelines and the Safety Data Sheet for the particular product you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.